3,5-Dimethylpyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,5-dimethylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAYNUFGZDADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659338 | |
| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544703-96-0 | |
| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of 3,5-Dimethylpyridine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3,5-Dimethylpyridine-4-carboxylic acid, also known as 3,5-dimethylisonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, imparts a unique combination of physicochemical properties. This guide provides a comprehensive analysis of its structural features, drawing upon established spectroscopic principles and data from closely related analogues to offer insights relevant to its application in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational knowledge to predict and understand its behavior at a molecular level.
Molecular Architecture and Physicochemical Properties
This compound possesses a pyridine ring functionalized with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 4 position. This substitution pattern significantly influences the electronic distribution within the aromatic ring and the molecule's overall properties.
IUPAC Nomenclature and Identifiers
-
Systematic Name: this compound
-
Other Names: 3,5-Dimethylisonicotinic acid, 3,5-Lutidine-4-carboxylic acid
-
CAS Number: 544703-96-0[1]
-
Molecular Formula: C₈H₉NO₂[1]
-
Molecular Weight: 151.16 g/mol [1]
Predicted Physicochemical Data
A summary of key physicochemical properties is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Appearance | White crystalline solid | [1] |
| Melting Point | 73-77 °C | [1] |
| Boiling Point | 387.9 °C at 760 mmHg | [1] |
| Density | 1.183 g/cm³ | [1] |
| Flash Point | 188.4 °C | [1] |
| pKa | (Predicted) ~4-5 | General chemical principles |
| LogP | 1.39660 | [1] |
Synthesis and Reactivity
Conceptual Synthetic Workflow
A common route to pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridines.[2] The synthesis of this compound could therefore logically proceed from a suitable precursor such as 3,5,4-trimethylpyridine (not a standard commercially available starting material) or through a multi-step synthesis involving the construction of the substituted pyridine ring.
A potential, though not explicitly documented, synthetic pathway could involve the Hantzsch pyridine synthesis or a related condensation reaction to form a dihydropyridine intermediate, followed by oxidation to the aromatic pyridine. Subsequent functional group manipulations could then lead to the desired product.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the known behavior of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group.
-
Aromatic Protons (H-2, H-6): Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent and should appear as a single sharp singlet. Their chemical shift is anticipated to be in the downfield region, likely around 8.5-8.7 ppm, influenced by the deshielding effect of the aromatic ring and the electron-withdrawing carboxylic acid group.
-
Methyl Protons (3-CH₃, 5-CH₃): The two methyl groups are also equivalent and will give rise to a single, more intense singlet. This signal is expected in the upfield region, around 2.3-2.5 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically broad and can appear over a wide range of chemical shifts (often >10 ppm), depending on the solvent and concentration due to hydrogen bonding and exchange.
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 165-175 ppm.
-
Aromatic Carbons: The pyridine ring will show four distinct carbon signals. The quaternary carbons (C-3, C-4, C-5) will have different chemical shifts from the protonated carbons (C-2, C-6). The carbons attached to the methyl groups (C-3, C-5) and the carboxylic acid group (C-4) will be downfield compared to unsubstituted pyridine, while the protonated carbons (C-2, C-6) will also be influenced by the substituent effects.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the upfield region, typically around 18-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding.
-
C=N and C=C Stretches (Pyridine Ring): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (151.16).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The stability of the pyridine ring would likely lead to fragments retaining the aromatic core.
Crystal Structure and Intermolecular Interactions
While a published crystal structure for this compound was not found, its solid-state architecture can be inferred from the behavior of similar pyridine carboxylic acids.
Hydrogen Bonding
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be the dominant intermolecular interaction in the solid state. It is highly probable that the molecules will form dimers or extended chains through hydrogen bonds between the carboxylic acid groups (O-H···O=C). Additionally, there is the potential for hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule (O-H···N).
Potential for Tautomerism
Pyridine carboxylic acids can exhibit tautomerism, particularly the keto-enol type, where a proton can be transferred between the hydroxyl or carboxyl oxygen atoms.[3] In this compound, the proximity of the carboxylic acid to the pyridine ring could potentially lead to zwitterionic forms in certain environments, although the neutral form is expected to be the most stable.
Caption: Potential tautomeric equilibrium of this compound.
Applications in Drug Development and Research
Pyridine carboxylic acid scaffolds are prevalent in a wide range of pharmaceuticals.[3] The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The carboxylic acid group provides a handle for further chemical modification and can participate in key binding interactions with biological targets.
-
Modulation of Physicochemical Properties: The methyl groups can enhance binding to hydrophobic pockets in proteins and can influence the overall lipophilicity of a drug candidate.
-
Metal-Organic Frameworks (MOFs): Carboxylic acid-functionalized pyridines are valuable linkers in the construction of MOFs, which have applications in gas storage, catalysis, and drug delivery.[4]
Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols for the characterization techniques discussed. Note: These are not based on specific experimental data for this compound and should be adapted based on standard laboratory procedures.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
FT-IR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Collect a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This compound is a molecule with a rich structural landscape defined by its aromatic pyridine core and functional group substitutions. While a comprehensive experimental characterization is not widely available, this guide has provided a detailed overview of its expected structural and spectroscopic properties based on established chemical principles and data from analogous compounds. The insights presented herein are intended to support researchers and drug development professionals in their efforts to utilize this versatile compound in the design and synthesis of novel molecules with desired functions. Further experimental investigation into the crystal structure and spectroscopic properties of this specific molecule would be invaluable to the scientific community.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-Dimethylpyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 3,5-dimethylpyridine-4-carboxylic acid (also known as 3,5-dimethylisonicotinic acid). As a substituted pyridine derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its structural, physical, and spectral properties, and outlines detailed experimental protocols for their determination. Where experimental data is not publicly available, this guide presents predicted values and data from structurally similar compounds to provide a robust framework for researchers.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acids and their derivatives are a cornerstone in modern drug discovery and development.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its acidity, basicity, solubility, and lipophilicity. These parameters are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This compound, with its distinct substitution pattern, presents an interesting scaffold for the design of novel therapeutic agents and functional materials. Its parent compound, 3,5-dimethylpyridine, is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole, highlighting the pharmaceutical relevance of this structural motif.[2] Derivatives of dimethylpyridine carboxamides have also been investigated for their potential as anticancer agents.[3]
This guide serves as a centralized resource for scientists working with or considering the use of this compound, providing both established data and the methodologies to generate further characterization data in-house.
Molecular Structure and Identification
This compound is a heterocyclic aromatic compound with a carboxylic acid group at the 4-position and two methyl groups at the 3- and 5-positions of the pyridine ring.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3,5-Dimethylisonicotinic acid, 4-Carboxy-3,5-dimethylpyridine |
| CAS Number | 544703-96-0[4] |
| Molecular Formula | C₈H₉NO₂[4] |
| Molecular Weight | 151.16 g/mol [4] |
| Canonical SMILES | CC1=CN=CC(=C1C(=O)O)C[5] |
| InChIKey | BFPAYNUFGZDADB-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. This section details the known and predicted properties of this compound.
Physical Properties
The physical state and thermal properties of the compound are crucial for handling, storage, and reaction setup.
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 73-77 °C | [6] |
| Boiling Point | 387.9 ± 37.0 °C (Predicted) | [4] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 188.4 °C | [5] |
Acidity (pKa)
The pKa of a molecule influences its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both a basic pyridine nitrogen and an acidic carboxylic acid group, making it an amphoteric molecule.
A predicted pKa value for the carboxylic acid proton is available.[4] However, experimental determination is highly recommended for accurate assessment. The pKa of the parent compound, isonicotinic acid, is approximately 1.77 for the carboxylic acid and 4.9 for the pyridinium ion. The electron-donating methyl groups at the 3 and 5 positions are expected to increase the basicity of the pyridine nitrogen (higher pKa for the conjugate acid) and slightly decrease the acidity of the carboxylic acid (higher pKa) compared to isonicotinic acid.
| Property | Predicted Value |
| pKa (Carboxylic Acid) | 0.48 ± 0.37 |
Expert Insight: The predicted pKa seems unusually low for a carboxylic acid. It is more likely that the pKa of the carboxylic acid is in the range of 3-5, and the pKa of the pyridinium ion is in the range of 5-6. Experimental verification is essential.
Solubility
The solubility of this compound is influenced by its amphoteric nature. It is expected to be soluble in both acidic and basic aqueous solutions due to the formation of the corresponding cation and anion. Its solubility in organic solvents is likely moderate, influenced by the methyl groups.[6]
Qualitative Solubility Profile:
-
Water: Sparingly soluble at neutral pH, with increased solubility in acidic and basic conditions.
-
Organic Solvents: Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO.[6]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the two equivalent protons on the pyridine ring (H-2 and H-6).
-
A singlet for the six equivalent protons of the two methyl groups.
-
A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Pyridine H (H-2, H-6): ~8.2 ppm (singlet)
-
Methyl H (2 x CH₃): ~2.3 ppm (singlet)
-
Carboxylic Acid H (COOH): ~10-13 ppm (broad singlet)
These predictions are based on the known spectrum of 3,5-dimethylpyridine, where the H-2/H-6 protons appear at ~8.21 ppm and the methyl protons at ~2.25 ppm.[7] The carboxylic acid group at the 4-position will have a minor influence on these shifts.
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
C-2, C-6: ~147 ppm
-
C-3, C-5: ~132 ppm
-
C-4: ~137 ppm
-
Methyl C (2 x CH₃): ~18 ppm
-
Carboxyl C (C=O): ~165-175 ppm
These predictions are based on the known spectrum of 3,5-dimethylpyridine.[8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorptions of the carboxylic acid group and the substituted pyridine ring.
Expected Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ due to hydrogen bonding.[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[10]
-
C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Alkyl): Peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).[9]
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol or water is expected to show absorption bands characteristic of the substituted pyridine ring. Pyridine itself has two main absorption bands around 200 nm (π → π) and 250-270 nm (n → π). The presence of the carboxylic acid and methyl groups will likely cause a bathochromic (red) shift of these bands. For pyridine-3,5-dicarboxylic acid, UV absorption has been observed in DMSO solution.[11]
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its availability for research. One potential method involves the hydrolysis of a corresponding ester, such as methyl 3,5-dimethylpyridine-4-carboxylate.[12]
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of this compound.
Experimental Protocols
To facilitate in-house characterization, the following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. By monitoring the pH of a solution of the analyte as a titrant of known concentration is added, an inflection point can be determined, which corresponds to the pKa.
Protocol:
-
Preparation of Analyte Solution: Accurately weigh approximately 15 mg of this compound and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa in that solvent system.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a first or second derivative plot can be used to identify the equivalence point.
Determination of Aqueous Solubility
Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing deionized water (or other solvents of interest).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter to remove any undissolved solid, and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method such as UV-Vis spectroscopy or HPLC. The solubility is then calculated from the concentration and the dilution factor.
Spectroscopic Analysis Workflow
Figure 2: Workflow for spectroscopic characterization.
Applications and Future Directions
As a derivative of pyridine carboxylic acid, this compound is a promising candidate for various applications in drug discovery and materials science.
-
Pharmaceutical Intermediates: Its structural similarity to key pharmaceutical building blocks suggests its potential use in the synthesis of novel active pharmaceutical ingredients (APIs).[6]
-
Enzyme Inhibitors: Pyridine carboxylic acid isomers are known to be important scaffolds for the development of enzyme inhibitors.[5] The specific substitution pattern of this compound could be explored for inhibitory activity against various targets.
-
Materials Science: Carboxylic acid-functionalized pyridines are used as linkers in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.
Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. While some experimental data is available, significant gaps remain, particularly in the areas of experimental pKa, quantitative solubility, and detailed spectroscopic analysis. The provided protocols and predicted data offer a solid foundation for researchers to fully characterize this compound and unlock its potential in various scientific disciplines. The continued investigation of such substituted heterocyclic compounds is essential for the advancement of medicinal chemistry and materials science.
References
- 1. This compound | 544703-96-0 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 544703-96-0 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 544703-96-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to 3,5-Dimethylpyridine-4-carboxylic Acid (CAS 544703-96-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3,5-dimethylpyridine-4-carboxylic acid (CAS 544703-96-0), a substituted pyridine derivative. While specific peer-reviewed research on this exact molecule is limited, this document synthesizes available data with established principles of pyridine and carboxylic acid chemistry to offer valuable insights for its application in research and development.
Introduction and Chemical Identity
This compound, also known as 3,5-dimethylisonicotinic acid, belongs to the family of pyridine carboxylic acids. These structures are of significant interest in medicinal chemistry and materials science due to the pyridine ring's ability to participate in hydrogen bonding and metal coordination, and the carboxylic acid's role as a key functional group for forming amides, esters, and salts. The dimethyl substitution on the pyridine ring influences the molecule's steric and electronic properties, potentially impacting its reactivity and biological activity compared to its parent compound, isonicotinic acid.
This compound is primarily recognized as a chemical intermediate, a building block for the synthesis of more complex molecules. Its utility lies in the strategic placement of its functional groups, which allows for a variety of chemical transformations.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented below is a compilation from various chemical suppliers and predictive models. Experimental verification is recommended for critical applications.
| Property | Value | Source(s) |
| CAS Number | 544703-96-0 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3,5-Dimethylisonicotinic acid, 4-Carboxy-3,5-dimethylpyridine | [2] |
| Appearance | White to off-white solid | |
| Boiling Point | 387.9 ± 37.0 °C (Predicted) | [1] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C |
Synthesis and Reactivity
Plausible Synthetic Routes
A common strategy for the synthesis of pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridines. Therefore, a likely precursor to this compound is 3,4,5-trimethylpyridine. The oxidation of the methyl group at the 4-position would need to be selective over the methyl groups at the 3- and 5-positions. This selectivity can be challenging but may be achieved through careful selection of oxidizing agents and reaction conditions.
Another potential route could involve a multi-step synthesis starting from a more readily available substituted pyridine, followed by the introduction of the carboxylic acid functionality, for instance, via a Grignard reaction with carbon dioxide or hydrolysis of a nitrile.
The diagram below illustrates a generalized synthetic logic for pyridine carboxylic acids.
References
discovery and history of substituted pyridine compounds
An In-depth Technical Guide to the Discovery and History of Substituted Pyridine Compounds
Introduction: The Ubiquitous Heterocycle
The pyridine ring, a six-membered aromatic heterocycle isoelectronic with benzene, stands as a cornerstone of modern chemical science.[1][2][3][4] From the vibrant hues of synthetic dyes to the life-saving efficacy of pharmaceuticals and the targeted action of agrochemicals, the substituted pyridine scaffold is a privileged structure, woven into the fabric of countless commercial products.[2][3][5] Its unique electronic properties, capacity for hydrogen bonding, and remarkable versatility as a synthetic building block have cemented its status as an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical exploration of the , charting a course from their serendipitous discovery in the 19th century to the sophisticated synthetic strategies of the 21st. We will delve into the foundational methodologies that enabled the construction of this critical scaffold, examine its transformative impact on medicinal chemistry, and survey the modern innovations that continue to expand its synthetic accessibility.
Part 1: The Dawn of Pyridine Chemistry
From Foul Odor to Foundational Structure
The story of pyridine begins not in a pristine laboratory, but in the dense, pungent fumes of heated animal bones. In the late 1840s, Scottish physician and chemist Thomas Anderson was investigating the components of bone oil when he isolated a foul-smelling, colorless liquid.[1] Owing to its flammability, he named it "pyridine," a portmanteau of the Greek words pyr (πῦρ), meaning fire, and idine, a suffix used for aromatic bases.[1][4][6] For decades, the primary source of pyridine was coal tar, from which it could be extracted in minute quantities (around 0.1%) through a laborious and inefficient purification process.[6][7]
The true chemical nature of this new substance remained a mystery for over two decades. The breakthrough in understanding its structure came from the independent work of Wilhelm Körner in 1869 and James Dewar in 1871.[1][2][3][4][6] Drawing an analogy to the relationship between naphthalene and quinoline, they correctly proposed that pyridine's structure was derived from benzene, with one C-H unit replaced by a nitrogen atom.[4][6] This elucidation was followed by another landmark achievement in 1876, when William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound by reacting acetylene and hydrogen cyanide in a red-hot iron tube to produce pyridine.[2][4][8]
Part 2: Foundational Synthetic Methodologies
The transition from arduous isolation to rational synthesis was driven by the development of robust and versatile ring-forming reactions. These classical methods are not merely historical footnotes; they represent fundamental principles of heterocyclic chemistry and remain relevant today.
The Hantzsch Pyridine Synthesis: A Cornerstone of Multicomponent Reactions
In 1881, German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that would become a cornerstone of heterocyclic synthesis.[1][9][10] The Hantzsch Pyridine Synthesis is celebrated for its elegance and efficiency, constructing a highly functionalized pyridine ring in a single pot.[11]
Causality and Mechanism: The brilliance of the Hantzsch synthesis lies in its orchestration of several fundamental organic reactions in a domino sequence. It typically involves the condensation of two equivalents of a β-ketoester, one equivalent of an aldehyde, and a nitrogen source like ammonia.[6][9][11][12] The reaction proceeds first to form a 1,4-dihydropyridine (1,4-DHP) intermediate, which is then oxidized to the final aromatic pyridine.[9] The driving force for this final oxidation step is the stability gained through aromatization.[9] The underlying mechanism involves a Knoevenagel condensation, enamine formation, a Michael addition, and subsequent cyclization and dehydration.[11][13]
Caption: The mechanistic pathway of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Classic Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 25 mL of ethanol.
-
Addition of Nitrogen Source: To the stirred solution, add concentrated ammonium hydroxide (7.5 mL, ~110 mmol) dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Cool the mixture to room temperature and then in an ice bath. The product will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine product.
-
Oxidation (Optional): To obtain the aromatic pyridine, dissolve the dihydropyridine product in glacial acetic acid and add a stoichiometric amount of an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) and heat gently until the reaction is complete (monitored by TLC).
-
Final Workup: Pour the cooled reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product, which can be collected by filtration and recrystallized.
The Chichibabin Pyridine Synthesis: The Industrial Workhorse
While the Hantzsch synthesis was elegant, a more economical method was needed for large-scale production. This breakthrough came in 1924 from the Russian chemist Aleksei Chichibabin.[1][6]
Causality and Mechanism: The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or their combination with ammonia or ammonia derivatives.[14] It is typically performed in the gas phase at high temperatures (350–500 °C) over a solid catalyst, such as alumina or silica.[14] The genius of this method was its use of simple, inexpensive, and readily available starting materials like formaldehyde and acetaldehyde to produce pyridine and its simple alkylated derivatives (picolines).[6] Although the yields are often modest (typically 20-30%), the low cost of the reactants makes it the premier industrial method for producing pyridine and related compounds to this day.[6][15]
Caption: Conceptual overview of the Chichibabin Pyridine Synthesis.
Part 3: The Ascendance of Pyridines in Medicinal Chemistry
The development of reliable synthetic routes unlocked the immense potential of substituted pyridines in the biological sciences. The pyridine ring is now recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to its prevalence in approved drugs.[3] This is due to its ability to act as a bioisostere for a phenyl ring, its capacity as a hydrogen bond acceptor, and its ability to improve the solubility and metabolic stability of drug candidates.[2][16][17]
Early Therapeutic Milestones
The initial foray of pyridines into medicine was through naturally occurring compounds and their derivatives.
-
Vitamins and Alkaloids: The discovery that niacin (nicotinic acid, a pyridine-3-carboxylic acid) could treat pellagra in the 1930s created a surge of interest in pyridine chemistry.[4] Other vital natural pyridines include pyridoxine (Vitamin B6) and the alkaloid nicotine.[3][8][5]
-
The First Synthetic Drugs: A major breakthrough was the development of isoniazid , a simple pyridine derivative that became a frontline treatment for tuberculosis and remains a crucial antibiotic today.[8][16]
The Dihydropyridine Revolution
A powerful demonstration of synthetic chemistry directly enabling drug discovery came from the Hantzsch synthesis. The 1,4-dihydropyridine (1,4-DHP) intermediates of the reaction were found to possess potent biological activity.[9][11] This led to the development of nifedipine , amlodipine , and a whole class of 1,4-DHP calcium channel blockers used to treat hypertension and angina, revolutionizing cardiovascular medicine.[9][11]
The Modern Pyridine Pharmacopeia
Today, substituted pyridines are found in drugs across nearly every therapeutic area. The pyridine core often serves as a rigid scaffold to orient functional groups for optimal interaction with a biological target, such as the ATP-binding pocket of a kinase.[18]
| Drug Name | Pyridine Core | Therapeutic Area |
| Imatinib | Pyridine | Anticancer (Kinase Inhibitor) |
| Esomeprazole | Benzimidazole-Pyridine | Anti-ulcer (Proton Pump Inhibitor) |
| Atazanavir | Pyridine | Antiviral (HIV Protease Inhibitor) |
| Loratadine | Piperidine-Pyridine | Antihistamine |
| Pioglitazone | Thiazolidinedione-Pyridine | Antidiabetic |
| Abiraterone | Steroid-Pyridine | Anticancer (Hormone Therapy) |
Part 4: The Modern Era of Pyridine Synthesis
While classical methods are foundational, they often suffer from harsh reaction conditions, limited scope, or poor regioselectivity.[9][19] Modern organic chemistry has focused on developing milder, more precise, and more efficient ways to synthesize and functionalize the pyridine ring.
From Ring Construction to Ring Functionalization
The paradigm has shifted from de novo ring construction to the direct functionalization of pre-existing pyridine rings. This is a significant challenge due to the electronic nature of the heterocycle. The electron-deficient pyridine ring is deactivated towards electrophilic aromatic substitution and the nitrogen atom can coordinate to and deactivate metal catalysts.[20][21][22]
Modern Strategies:
-
Cross-Coupling Reactions: The development of palladium- and nickel-catalyzed cross-coupling reactions has enabled the installation of aryl, alkyl, and other groups onto pre-halogenated pyridines.
-
Direct C-H Activation: This cutting-edge field seeks to bypass the need for pre-functionalization (like halogenation) by directly converting a C-H bond on the pyridine ring into a C-C or C-heteroatom bond.[21][22] Significant progress has been made in achieving regioselective functionalization at the C2, C4, and even the traditionally challenging C3 positions.[19]
-
N-Oxide Strategy: The pyridine nitrogen can be temporarily oxidized to an N-oxide. This modification activates the C2 and C4 positions for nucleophilic attack and serves as a directing group for metallation, providing an alternative route to functionalization.[21][22]
Caption: The evolution of synthetic strategies for substituted pyridines.
Conclusion
The journey of the substituted pyridine is a remarkable narrative of chemical progress. From an obscure, malodorous byproduct of destructive distillation, it has evolved into one of the most important heterocyclic scaffolds in science and industry. The foundational syntheses developed by pioneers like Hantzsch and Chichibabin provided the crucial tools to build these molecules, paving the way for their central role in medicinal chemistry and materials science. Today, research continues to push the boundaries of pyridine synthesis, with a focus on developing ever more efficient, selective, and sustainable methods. The enduring prevalence of the pyridine ring in nature and in medicine ensures that its history is still being written, promising future discoveries that will continue to shape our world.
References
- 1. acs.org [acs.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.com [encyclopedia.com]
- 11. grokipedia.com [grokipedia.com]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. thieme.de [thieme.de]
- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 22. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]
A Theoretical Investigation of 3,5-Dimethylpyridine-4-Carboxylic Acid: A Roadmap for Computational Analysis in Drug Discovery
Abstract
3,5-Dimethylpyridine-4-carboxylic acid, a substituted isonicotinic acid, represents a scaffold of significant interest in medicinal chemistry and materials science. While its structural analogues have been explored for various applications, a dedicated theoretical and computational analysis of this specific molecule is notably absent in current literature. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound. By leveraging established quantum chemical methods, this proposed study aims to elucidate the molecule's structural, electronic, and spectroscopic properties. The insights generated will be invaluable for researchers, scientists, and drug development professionals in predicting molecular behavior, understanding reactivity, and guiding the rational design of novel therapeutics and functional materials.
Introduction: The Case for a Theoretical Deep Dive
Pyridine carboxylic acids are a cornerstone in pharmaceutical development, with isomers like nicotinic acid and isonicotinic acid forming the basis of numerous drugs.[1] The addition of methyl groups to the pyridine ring, as in this compound, can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. Despite its potential, a thorough theoretical understanding of this particular scaffold is lacking.
This guide proposes a systematic computational investigation using Density Functional Theory (DFT), a powerful tool for predicting a wide range of molecular properties with high accuracy.[2][3] We will detail the necessary computational protocols to build a comprehensive profile of this compound, from its fundamental geometry to its potential as a nonlinear optical material.
Foundational Analysis: Molecular Geometry and Vibrational Spectra
A precise understanding of a molecule's three-dimensional structure is the first step in any theoretical analysis. This is foundational to understanding its interactions with biological targets or other molecules.
Geometric Optimization
The initial and most critical step is to determine the most stable conformation of this compound. This is achieved by performing a geometry optimization using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[2] This calculation will yield key structural parameters.
| Parameter | Description | Significance |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order. |
| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's shape and steric hindrance. |
| Dihedral Angles | The angle between two intersecting planes. | Determines the overall 3D conformation and potential for rotational isomers. |
Vibrational Analysis
Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman).[2] The calculated vibrational modes can be compared with experimental data for validation. A detailed interpretation of these spectra, aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of vibrational bands to specific functional groups, such as the C=O and O-H stretching of the carboxylic acid group and the characteristic ring vibrations of the pyridine moiety.[2]
Electronic Properties and Chemical Reactivity
The electronic structure of a molecule governs its reactivity and is paramount in drug design and materials science. Key insights can be gained from analyzing the frontier molecular orbitals and the distribution of charge.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[4]
| Parameter | Description | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |
These parameters can be used to calculate global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity.[5]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[6]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the charge transfer between atoms and identify significant intramolecular interactions, such as hyperconjugation. This analysis helps in understanding the stabilization of the molecule and the nature of its chemical bonds.
Advanced Theoretical Investigations
Beyond the fundamental properties, theoretical studies can explore more specialized characteristics of this compound.
Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Theoretical calculations of polarizability (α) and first-order hyperpolarizability (β) can predict a molecule's potential as an NLO material. The presence of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group on the pyridine ring suggests that this compound may possess interesting NLO properties.
Molecular Docking Simulations
To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. By docking the molecule into the active site of a relevant enzyme or receptor, one can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This provides a rational basis for its potential pharmacological activity and can guide further experimental studies.[3][5]
Proposed Computational Workflow
The following workflow outlines the proposed theoretical investigation of this compound.
Caption: Proposed workflow for the theoretical study of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. The proposed computational studies, leveraging Density Functional Theory and molecular docking, will provide a wealth of information on the structural, electronic, and potential biological properties of this molecule. The resulting data will fill a critical knowledge gap and serve as a valuable resource for the rational design of new pharmaceuticals and advanced materials based on this promising chemical scaffold. The methodologies described herein represent a robust and scientifically rigorous approach to modern computational chemistry in the context of drug discovery and materials science.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3,5-Dimethylpyridine-4-carboxylic Acid: A Technical Guide
Introduction
3,5-Dimethylpyridine-4-carboxylic acid, a derivative of isonicotinic acid, represents a key heterocyclic scaffold in medicinal chemistry and materials science. The strategic placement of methyl groups at the 3 and 5 positions sterically influences the electronic properties of the pyridine ring and the reactivity of the carboxylic acid function. A comprehensive understanding of its spectroscopic signature is paramount for researchers engaged in its synthesis, derivatization, and application. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this molecule, offering insights into the structural correlations that govern its spectral features.
Molecular Structure and Spectroscopic Rationale
The unique arrangement of substituents on the pyridine ring in this compound dictates its spectroscopic properties. The symmetry of the molecule, with two equivalent methyl groups and two equivalent aromatic protons, simplifies certain aspects of its NMR spectra, while the interplay between the electron-withdrawing carboxylic acid and the electron-donating methyl groups influences the electronic environment of the entire system.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by its simplicity, a direct consequence of the molecule's symmetry.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 11.0 | Singlet, broad | 1H | -COOH |
| ~8.5 | Singlet | 2H | H-2, H-6 |
| ~2.4 | Singlet | 6H | -CH₃ (at C-3, C-5) |
Solvent: DMSO-d₆
Interpretation:
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern, the two protons on the pyridine ring at positions 2 and 6 are chemically equivalent. They are expected to resonate as a single singlet, deshielded by the electronegative nitrogen atom and the overall aromatic system.
-
Methyl Protons (-CH₃): The six protons of the two methyl groups at positions 3 and 5 are also equivalent and will give rise to a single, sharp singlet in the upfield region of the spectrum. Protons on carbons adjacent to a carbonyl group typically appear around 2 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon fingerprint of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~150 | C-2, C-6 |
| ~145 | C-4 |
| ~138 | C-3, C-5 |
| ~18 | -CH₃ |
Solvent: DMSO-d₆
Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, with a predicted chemical shift around 168 ppm.[2]
-
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2, C-6) are expected to be the most deshielded among the ring carbons. The quaternary carbons (C-3, C-4, C-5) will have distinct chemical shifts, with C-4 being significantly influenced by the directly attached carboxylic acid group.
-
Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the pyridine ring.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium to Strong | C=C and C=N ring stretching |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in the IR spectrum is the extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹.[3] This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[1][3] The exact position can be influenced by conjugation with the pyridine ring.
-
Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[4][5]
-
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid will appear in the fingerprint region, around 1300 cm⁻¹. A broad absorption due to the out-of-plane O-H bend is also characteristic of carboxylic acid dimers and is typically observed around 920 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 151 | Molecular Ion (M⁺) |
| 134 | [M - OH]⁺ |
| 106 | [M - COOH]⁺ |
Interpretation:
The molecular formula of this compound is C₈H₉NO₂[6], giving it a molecular weight of 151.16 g/mol .
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 151.
-
Fragmentation Pattern: Carboxylic acids often exhibit characteristic fragmentation pathways.[7]
-
Loss of a Hydroxyl Radical (-OH): A common fragmentation is the loss of the hydroxyl group, leading to the formation of an acylium ion at m/z = 134.
-
Loss of the Carboxyl Group (-COOH): Another significant fragmentation pathway involves the cleavage of the bond between the pyridine ring and the carboxylic acid group, resulting in a fragment at m/z = 106, corresponding to the 3,5-dimethylpyridinyl cation.
-
Caption: Predicted Fragmentation Pathway of this compound in Mass Spectrometry.
Experimental Protocols
For the acquisition of the spectroscopic data discussed, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[8]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
Conclusion
The spectroscopic profile of this compound is a direct reflection of its molecular architecture. The symmetrical substitution pattern simplifies its NMR spectra, while the carboxylic acid and pyridine moieties give rise to characteristic and readily identifiable signals in IR and MS. This guide provides a foundational understanding of the expected spectroscopic data, serving as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H9NO2 | CID 44558093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 3,5-Dimethylpyridine-4-Carboxylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethylpyridine-4-carboxylic acid, a key building block in pharmaceutical and materials science. In the absence of extensive empirical data, this document synthesizes fundamental physicochemical principles to predict and explain its solubility behavior in a range of common laboratory solvents. We delve into the molecular structure's influence, including its amphoteric nature, and the pivotal roles of pH, hydrogen bonding, and crystal lattice energy. This guide also presents predicted solubility values and furnishes a detailed, field-proven experimental protocol for researchers to determine precise solubility data using the gold-standard shake-flask method. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.
Introduction: Understanding the Molecule
This compound, also known as 3,5-lutidinic acid, is a heterocyclic compound with the molecular formula C₈H₉NO₂. Its structure, featuring a pyridine ring substituted with two methyl groups and a carboxylic acid group, bestows upon it a unique combination of properties that dictate its behavior in solution.
Key Structural Features:
-
Pyridine Ring: A basic nitrogen atom within the aromatic ring can act as a proton acceptor.
-
Carboxylic Acid Group: An acidic functional group capable of donating a proton.
-
Methyl Groups: Two electron-donating methyl groups that increase the electron density of the pyridine ring, potentially influencing its basicity.
This combination of an acidic and a basic functional group makes this compound an amphoteric molecule. Its solubility is therefore highly dependent on the pH of the solvent system.[1]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key factors come into play:
The "Like Dissolves Like" Principle and Polarity
The adage "like dissolves like" is a fundamental starting point.[2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid and pyridine nitrogen) and non-polar (the aromatic ring and methyl groups) regions, suggesting it will exhibit a nuanced solubility profile across solvents of varying polarities.
The Critical Role of pH
As an amphoteric compound, the solubility of this compound in aqueous solutions is profoundly influenced by pH.[3]
-
In acidic solutions (low pH): The basic pyridine nitrogen will be protonated, forming a positively charged pyridinium ion. This salt form is expected to be more soluble in polar solvents like water.[4]
-
In basic solutions (high pH): The acidic carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This salt form will also exhibit enhanced solubility in polar solvents.[1]
-
At the isoelectric point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, with both a positive and a negative charge. At this point, the net charge is zero, and the solubility in aqueous solutions is typically at its minimum.
The U-shaped solubility-pH profile is a characteristic feature of amphoteric compounds.[1]
Hydrogen Bonding: A Key to Solvation
The ability of this compound to act as both a hydrogen bond donor (from the carboxylic acid's hydroxyl group) and a hydrogen bond acceptor (at the carboxylic acid's carbonyl oxygen and the pyridine's nitrogen) is a major determinant of its solubility, particularly in protic solvents like water and alcohols.[5][6] Strong hydrogen bonding interactions between the solute and solvent molecules can overcome the solute-solute interactions in the crystal lattice, leading to dissolution.[6]
Crystal Lattice Energy
For a solid to dissolve, the energy required to break apart the crystal lattice (the lattice energy) must be overcome by the energy released upon solvation of the individual molecules (solvation energy).[7][8][9] A high lattice energy, indicative of strong intermolecular forces in the solid state, will generally lead to lower solubility. The specific crystalline form (polymorph) of this compound will therefore influence its solubility.
Predicted Solubility in Common Solvents
Disclaimer: The following data are predictions based on physicochemical principles and computational models. They are intended for guidance and should be confirmed by experimental measurement for any critical application.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low (at neutral pH) | The molecule is amphoteric and likely has its lowest solubility near its isoelectric point. Solubility is expected to increase significantly at acidic or basic pH. |
| Methanol | Moderate to High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and pyridine moieties. | |
| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility.[5] | |
| Isopropanol | Moderate | Its bulkier alkyl group may slightly hinder solvation compared to methanol and ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor that can effectively solvate the carboxylic acid proton. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, it is a polar aprotic solvent capable of strong hydrogen bond acceptance. | |
| Acetone | Low to Moderate | A moderately polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Ethyl Acetate | Low | Lower polarity and weaker hydrogen bonding capabilities. | |
| Non-Polar | Dichloromethane (DCM) | Low | While it has a dipole moment, it is a poor hydrogen bonding partner. |
| Toluene | Very Low | Non-polar aromatic solvent with weak interactions with the polar functional groups of the solute. | |
| Hexane | Very Low / Insoluble | A non-polar aliphatic solvent, unlikely to effectively solvate the polar functional groups. |
Experimental Determination of Solubility: The Shake-Flask Method
For precise and reliable solubility data, the equilibrium shake-flask method is the gold standard.[10] This protocol provides a step-by-step guide for its implementation.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1. Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples. Carefully withdraw the supernatant using a syringe and filter it through a syringe filter compatible with the solvent. This step is critical to prevent solid particles from interfering with the analysis.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the test solvent to create a calibration curve. Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, and determine the concentration of the dissolved compound.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
The solubility of this compound is a complex interplay of its amphoteric nature, polarity, and capacity for hydrogen bonding. While a comprehensive experimental dataset is currently lacking, a thorough understanding of these physicochemical principles allows for a reasoned prediction of its behavior in various common solvents. Its solubility is expected to be highest in polar, hydrogen-bonding solvents and highly dependent on the pH of aqueous media. For researchers requiring precise solubility data for applications such as formulation development or reaction optimization, the provided shake-flask method offers a robust and reliable experimental approach. This guide serves as a foundational resource, bridging theoretical understanding with practical application to facilitate the effective use of this versatile chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. al-kindipublisher.com [al-kindipublisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Lattice Energy [chemed.chem.purdue.edu]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of Dimethylpyridine Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Versatility of the Dimethylpyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds of significant biological importance. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it a privileged scaffold in medicinal chemistry. Among the various substituted pyridines, dimethylpyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of dimethylpyridine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities, catering to researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells
Several dimethylpyridine derivatives have exhibited significant cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are multifaceted and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.
Mechanism of Action: Inhibition of Cyclooxygenases and Beyond
A prominent mechanism of action for some dimethylpyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in various cancers and plays a role in inflammation-mediated carcinogenesis.[1] By blocking COX-2, these compounds can inhibit the production of prostaglandins, which are involved in processes such as angiogenesis, apoptosis, and cell proliferation.[1]
Beyond COX inhibition, certain dimethylpyridine derivatives have been shown to induce apoptosis (programmed cell death) and inhibit neoplasia and angiogenesis.[1] The precise molecular targets and signaling pathways involved are an active area of research, with evidence suggesting that these compounds can interfere with multiple aspects of cancer cell biology.
Quantitative Assessment of Anticancer Activity
The anticancer potency of dimethylpyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative dimethylpyridine derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PS18 | LoVo (Colon Adenocarcinoma) | >100 | [1] |
| PS19 | LoVo (Colon Adenocarcinoma) | 24.5 | [1] |
| PS33 | LoVo (Colon Adenocarcinoma) | >100 | [1] |
| PS40 | LoVo (Colon Adenocarcinoma) | 30.2 | [1] |
| PS41 | LoVo (Colon Adenocarcinoma) | 25.1 | [1] |
| Derivative 19 | MCF7 (Breast Adenocarcinoma) | 4.75 | [2] |
| Derivative 20 | MCF7 (Breast Adenocarcinoma) | 0.91 | [2] |
| Derivative 67 | A375 (Melanoma) | 0.0015 | [2] |
| Derivative 67 | M14 (Melanoma) | 0.0017 | [2] |
| Derivative 67 | RPMI 7951 (Melanoma) | 0.0017 | [2] |
| Derivative 9 | Various Cell Lines | 0.016 - 0.422 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells in a suitable medium to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dimethylpyridine derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for determining the anticancer activity of dimethylpyridine derivatives using the MTT assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Dimethylpyridine derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and the modulation of cytokine production.[7][8]
Mechanism of Action: COX Inhibition and Cytokine Modulation
Similar to their anticancer effects, the anti-inflammatory activity of many dimethylpyridine derivatives is attributed to their ability to inhibit COX enzymes.[1] Specifically, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
In addition to COX inhibition, some dihydropyridine derivatives have been shown to exert their anti-inflammatory effects by modulating the production of pro-inflammatory and anti-inflammatory cytokines.[7][8] For instance, certain derivatives can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the secretion of the anti-inflammatory cytokine IL-10.[7] This suggests that these compounds can repolarize the macrophage response towards an anti-inflammatory M2 phenotype.[7]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory activity of dimethylpyridine derivatives can be assessed by measuring their ability to inhibit COX enzymes and modulate cytokine production.
| Compound ID | Target | IC50 (µM) | Reference |
| PS18 | COX-1 | 57.3 | [1] |
| PS33 | COX-1 | 51.8 | [1] |
| PS43 | COX-2 | Similar to Piroxicam | [1] |
| Compound 7a | NO Production | 76.6 | [8] |
| Compound 7f | NO Production | 96.8 | [8] |
Experimental Protocol: COX Inhibitor Screening Assay
A common method to screen for COX inhibitors is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.[9][10][11][12][13]
Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of prostaglandin G2 (PGG2), the product of the cyclooxygenase reaction. The intensity of the color or fluorescence is proportional to the peroxidase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of heme (a COX cofactor) and the test inhibitors.
-
Prepare the COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test inhibitor solutions to the inhibitor wells and a solvent control to the 100% activity wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9][11]
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.[9][11]
-
Incubate for a short period (e.g., 2 minutes) at 37°C.[9]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% activity control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway for COX-Mediated Inflammation
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. korambiotech.com [korambiotech.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Exploring Analogs of 3,5-Dimethylpyridine-4-Carboxylic Acid: A Technical Guide for Drug Discovery
This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the core aspects of investigating analogs of 3,5-dimethylpyridine-4-carboxylic acid, a scaffold with significant potential in medicinal chemistry. This guide will provide a comprehensive overview of the biological rationale, synthetic strategies, and key experimental protocols to empower your research endeavors.
Introduction: The Pyridine Carboxylic Acid Scaffold in Drug Discovery
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The pyridine ring, an aromatic and electron-deficient heterocycle, facilitates crucial interactions with biological targets through π-π stacking and hydrogen bonding. The inclusion of a carboxylic acid moiety introduces polarity and the ability to coordinate with metal ions, a feature particularly advantageous in the design of enzyme inhibitors.[3]
The subject of this guide, this compound, presents a unique substitution pattern that can influence its physicochemical properties and biological activity. The methyl groups at the 3 and 5 positions can provide steric hindrance that may be exploited for selective interactions with target proteins and can also impact the compound's metabolic stability. This guide will focus on the exploration of analogs of this core structure, with a particular emphasis on their potential as anticancer agents through the inhibition of matrix metalloproteinase-13 (MMP-13).
Biological Rationale: Targeting Cancer with 3,5-Dimethylpyridine-4-Carboxamide Analogs
Recent studies have highlighted the potential of dimethylpyridine-carboxamide derivatives as promising anticancer agents.[4] One of the key mechanisms through which these compounds may exert their effects is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.
The Role of MMP-13 in Cancer Progression
MMP-13, also known as collagenase-3, plays a critical role in the breakdown of type II collagen, a major component of cartilage and other connective tissues.[5] Its overexpression has been implicated in the progression of various cancers, where it facilitates tumor growth, invasion, and metastasis by breaking down the surrounding tissue matrix. Therefore, the development of selective MMP-13 inhibitors is a promising therapeutic strategy for cancer treatment.[4]
Dimethylpyridine Scaffolds as MMP-13 Inhibitors
Dimethylpyridine-3-carboxamide derivatives have been designed and synthesized as potential selective, non-zinc chelating inhibitors of MMP-13.[4] These compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting that the dimethylpyridine scaffold is a viable starting point for the development of novel anticancer therapeutics targeting MMP-13.
Synthetic Strategies for this compound Analogs
A versatile synthetic approach is crucial for generating a library of analogs to explore the structure-activity relationship (SAR). The following section details key synthetic transformations starting from commercially available 3,5-lutidine.
Synthesis of Key Intermediates
The synthesis of functionalized analogs of this compound often proceeds through key intermediates such as 3,5-dimethyl-4-acetylpyridine and 3,5-dimethyl-4-cyanopyridine.
This procedure utilizes the reaction of 3,5-lutidine with acetic anhydride and activated zinc.
Materials:
-
3,5-Lutidine
-
Acetic Anhydride
-
Zinc dust
-
10% Hydrochloric acid
-
Acetone
-
Anhydrous ether
Procedure:
-
Activate Zinc: Stir zinc dust (208 g) in 10% aqueous hydrochloric acid (75 ml) for 2-3 minutes. Filter the zinc, wash with distilled water (150 ml), acetone (100 ml), and anhydrous ether (50 ml). Dry the activated zinc in vacuo.
-
Reaction Setup: In a suitable reaction vessel, combine 3,5-lutidine with acetic anhydride and the activated zinc.
-
Reaction Conditions: Heat the reaction mixture under reflux. The steric hindrance from the two methyl groups at the 3 and 5 positions allows for the isolation of the intermediate ketone.[3]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. The crude product can be purified by distillation or chromatography to yield 3,5-dimethyl-4-acetylpyridine.
The synthesis of 4-cyanopyridine derivatives can be achieved through various methods, including the direct cyanation of the corresponding pyridine.
General Procedure for Direct Cyanation: [6]
-
Activation: Treat 3,5-dimethylpyridine with a mixture of concentrated nitric acid and trifluoroacetic anhydride.
-
Cyanation: Add the activated pyridine derivative to a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate.
-
Work-up and Purification: After stirring, adjust the pH of the solution to 6-7 and extract the product with a suitable organic solvent (e.g., CH₂Cl₂). The crude product can be purified by column chromatography.
Diversification of the 4-Position
The 4-acetyl and 4-cyano groups serve as versatile handles for introducing a wide range of functionalities at the 4-position of the pyridine ring, allowing for the exploration of diverse chemical space.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of the synthesized analogs, a cascade of in vitro assays is recommended. This section provides detailed protocols for cytotoxicity screening and a specific enzyme inhibition assay for MMP-13.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Fluorometric MMP-13 Screening
This assay is designed to screen for inhibitors of MMP-13 using a quenched fluorogenic peptide substrate.[7][8]
Materials:
-
Recombinant human MMP-13 enzyme
-
MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Known MMP-13 inhibitor (e.g., NNGH) for positive control
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the test compounds and the known inhibitor to the desired concentrations in Assay Buffer.
-
Dilute the MMP-13 enzyme in Assay Buffer.
-
Dilute the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
To the appropriate wells of the 96-well plate, add the diluted test compounds or controls.
-
Add the diluted MMP-13 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation: Start the reaction by adding the diluted fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 420 nm at 1-minute intervals for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each compound concentration relative to the enzyme-only control.
-
Calculate the IC50 value for each active compound.
-
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold and the subsequent evaluation of the analogs' biological activity will allow for the elucidation of the structure-activity relationship.
Key Structural Modifications and Their Anticipated Impact
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or other bioisosteres can significantly impact the compound's polarity, cell permeability, and binding interactions with the target.
-
Substitution on the Pyridine Ring: While this guide focuses on the 3,5-dimethyl substitution pattern, further exploration of other substituents on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.
-
Introduction of Different Linkers: For carboxamide derivatives, the nature of the amine component can be varied to explore different binding pockets and optimize activity.
Data Presentation for SAR Analysis
To facilitate the analysis of SAR, it is recommended to present the data in a tabular format, as shown below.
| Compound ID | R Group (at 4-position) | MMP-13 IC50 (µM) | Cancer Cell Line IC50 (µM) |
| Parent | -COOH | ||
| Analog 1 | -CONH-R₁ | ||
| Analog 2 | -COOR₂ | ||
| Analog 3 | -CN | ||
| ... | ... |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive framework for the exploration of its analogs, from synthetic strategies to detailed protocols for biological evaluation.
Future work should focus on expanding the library of analogs to build a robust SAR profile. Promising compounds should be further characterized for their selectivity against other MMPs and their pharmacokinetic properties. The insights gained from these studies will be invaluable in guiding the optimization of lead compounds toward clinical development.
Visualizations
Experimental Workflow for Analog Synthesis and Evaluation
Caption: A streamlined workflow for the synthesis and biological evaluation of this compound analogs.
Signaling Pathway of MMP-13 Inhibition in Cancer
Caption: The inhibitory action of 3,5-dimethylpyridine-4-carboxamide analogs on MMP-13, preventing extracellular matrix degradation and subsequent tumor invasion.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. content.abcam.com [content.abcam.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3,5-Dimethylpyridine-4-carboxylic Acid Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 3,5-dimethylpyridine-4-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed application notes, step-by-step protocols, and insights into the underlying chemical principles.
Introduction: The Significance of this compound Scaffolds
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in the development of a wide array of therapeutic agents.[1] These structures are integral to drugs targeting a multitude of conditions, including cancer, diabetes, and infectious diseases.[1] The this compound core, in particular, offers a unique substitution pattern that allows for fine-tuning of physicochemical properties and biological activity. The strategic placement of methyl groups at the 3 and 5 positions can influence the molecule's conformation and interaction with biological targets, making this a compelling scaffold for medicinal chemists.
This guide will focus on two primary synthetic routes to access these valuable compounds: the renowned Hantzsch pyridine synthesis to construct the core heterocyclic ring, and a functionalization approach starting from the readily available 3,5-lutidine.
Synthetic Strategy 1: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[2] This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2]
Mechanistic Insights
The Hantzsch synthesis proceeds through a series of well-established reaction steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction is believed to proceed via two key intermediates: a Knoevenagel condensation product and an enamine.[3]
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.
-
Michael Addition: The enamine then undergoes a Michael addition to the Knoevenagel product.
-
Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.
-
Aromatization: The dihydropyridine is subsequently oxidized to the final pyridine product.
Caption: Simplified workflow of the Hantzsch pyridine synthesis mechanism.
Protocol 1: Synthesis of Diethyl 2,6-Dimethyl-4-(substituted)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol outlines the synthesis of the Hantzsch ester, the dihydropyridine precursor to the target pyridine dicarboxylate.
Materials:
-
Ethyl acetoacetate
-
Substituted aldehyde (e.g., formaldehyde, benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (2 equivalents), the desired aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents).
-
Add ethanol as a solvent and stir the mixture at room temperature for 15-20 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Oxidation of Dihydropyridine to Diethyl 2,6-Dimethyl-4-(substituted)-pyridine-3,5-dicarboxylate
The synthesized dihydropyridine is aromatized to the stable pyridine derivative.
Materials:
-
Diethyl 2,6-dimethyl-4-(substituted)-1,4-dihydropyridine-3,5-dicarboxylate
-
Oxidizing agent (e.g., nitric acid, manganese dioxide, or iodine in ethanol)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the dihydropyridine from Protocol 1 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add the oxidizing agent portion-wise while stirring at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction appropriately (e.g., with a solution of sodium thiosulfate if iodine is used).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester groups to the carboxylic acid. This protocol is adapted from a general procedure for the hydrolysis of pyridine dicarboxylates.[4]
Materials:
-
Diethyl 2,6-dimethyl-4-(substituted)-pyridine-3,5-dicarboxylate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol or ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the pyridine dicarboxylate from Protocol 2 in a mixture of methanol or ethanol and an aqueous solution of NaOH (e.g., 30%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 3-4.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Synthetic Strategy 2: Functionalization of 3,5-Lutidine
An alternative approach to this compound derivatives is the direct functionalization of 3,5-lutidine (3,5-dimethylpyridine). This method is advantageous as it starts from a simple and commercially available precursor.
Protocol 4: Synthesis of 3,5-Dimethyl-4-acetylpyridine
This protocol describes the acylation of 3,5-lutidine, which can be a precursor to the carboxylic acid.[5]
Materials:
-
3,5-Lutidine
-
Acetic anhydride
-
Zinc dust (activated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 3,5-lutidine and acetic anhydride.
-
Add activated zinc dust to the mixture.
-
Heat the reaction mixture under reflux for several hours. The steric hindrance from the two methyl groups at the 3 and 5 positions facilitates the isolation of the intermediate ketone.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and work up by adding water and extracting with a suitable organic solvent.
-
The crude product can be purified by distillation or column chromatography.
The resulting 3,5-dimethyl-4-acetylpyridine can then be oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate.
Data Presentation
The following table summarizes representative yields for the synthesis of various this compound derivatives using the Hantzsch synthesis and subsequent hydrolysis.
| R Group at 4-position | Diethyl Ester Yield (%) | Carboxylic Acid Yield (%) | Reference |
| H | 85-95 | 80-90 | [General Hantzsch yields] |
| Methyl | 80-90 | 75-85 | [General Hantzsch yields] |
| Phenyl | 75-85 | 70-80 | [General Hantzsch yields] |
| 4-Nitrophenyl | 70-80 | 65-75 | [General Hantzsch yields] |
Troubleshooting Common Issues
Low Yields in Hantzsch Synthesis:
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield. Consider using alternative catalysts like p-toluenesulfonic acid (PTSA) or employing microwave irradiation to improve efficiency.[2]
-
Impure Reagents: Ensure the purity of starting materials, as impurities can lead to side reactions.
-
Incomplete Oxidation: In the second step, ensure complete conversion of the dihydropyridine to the pyridine by using an adequate amount of oxidizing agent and monitoring the reaction closely.
Difficulties in Hydrolysis:
-
Incomplete Reaction: If the hydrolysis is slow, increasing the reaction time, temperature, or the concentration of the base may be necessary.
-
Product Isolation: The pH adjustment during workup is critical for the precipitation of the carboxylic acid. Careful and slow addition of acid is recommended.
Visualization of Experimental Workflow
Caption: Overview of the synthetic routes to this compound derivatives.
Conclusion
The synthesis of this compound and its derivatives can be effectively achieved through well-established synthetic methodologies. The Hantzsch pyridine synthesis provides a versatile and convergent approach to constructing the core heterocyclic scaffold, while the functionalization of 3,5-lutidine offers a more direct route from a simple starting material. The detailed protocols and troubleshooting guidance provided in this document are intended to empower researchers to confidently synthesize these valuable compounds for their drug discovery and development programs.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)-3',5'-dicarboxylate | C18H22N2O4 | CID 99955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 [chemicalbook.com]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: 3,5-Dimethylpyridine-4-carboxylic Acid as a Versatile Chemical Intermediate in Advanced Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,5-dimethylpyridine-4-carboxylic acid (also known as 3,5-dimethylisonicotinic acid) as a pivotal intermediate in organic synthesis. We delve into its physicochemical properties, safe handling procedures, and its role as a versatile building block. Detailed, field-tested protocols for key transformations, including amide bond formation and esterification, are presented, supported by mechanistic insights and workflow diagrams to ensure reproducible and efficient execution.
Introduction: The Strategic Value of a Functionalized Heterocycle
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2] Pyridine carboxylic acid isomers, in particular, have been instrumental in the development of therapeutics for a wide array of diseases, including tuberculosis, cancer, and diabetes.[1] this compound emerges as a particularly valuable intermediate, offering a unique combination of structural rigidity, defined substitution patterns, and versatile chemical handles for molecular elaboration.
The strategic placement of two methyl groups at the 3- and 5-positions sterically flanks the 4-position carboxylic acid, influencing the conformation of derivatives and potentially modulating interactions with biological targets. This guide serves as a practical resource, providing not only procedural steps but also the underlying chemical logic to empower scientists to effectively incorporate this building block into their synthetic programs.
Physicochemical Properties & Safe Handling
A thorough understanding of the intermediate's properties is fundamental to its successful application and safe manipulation in the laboratory.
Key Properties
| Property | Value | Reference(s) |
| Synonyms | 3,5-Dimethylisonicotinic acid, 4-Carboxy-3,5-dimethylpyridine | [3][4] |
| CAS Number | 544703-96-0 | [3][4][5][6] |
| Molecular Formula | C₈H₉NO₂ | [4][7] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Predicted Boiling Point | 387.9 ± 37.0 °C | [4][6] |
| Predicted Density | 1.183 ± 0.06 g/cm³ | [4][6] |
| Recommended Storage | 2-8°C, dry environment | [4][5] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.[8]
-
Handling Precautions: Avoid generating dust.[9] Use appropriate tools for transferring the solid. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]
The Intermediate's Role in Synthetic Strategy
The utility of this compound stems from its three primary reactive sites, which can be addressed with high selectivity.
Figure 1: Key reactive sites of this compound.
-
The Carboxylic Acid: This is the most versatile handle, providing a direct entry point for forming amide and ester linkages, which are fundamental in drug design for creating structural analogs and prodrugs.
-
The Pyridine Nitrogen: As a Lewis base, this nitrogen can be protonated, alkylated, or oxidized to the corresponding N-oxide. N-oxidation can alter the electronic properties of the ring system, influencing both reactivity and biological activity.[12]
-
The Methyl Groups: While more inert, these groups can undergo oxidation or halogenation under more forcing conditions, offering pathways for further functionalization.
Key Applications & Experimental Protocols
The primary application of this intermediate is the functionalization of its carboxylic acid group. Below are detailed protocols for two of the most common and critical transformations.
Application I: Amide Bond Formation for Bioactive Scaffolds
Amide coupling is a cornerstone of medicinal chemistry. This protocol details a reliable method using HATU, a highly efficient coupling reagent that minimizes racemization and side reactions.
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Materials & Reagents:
-
This compound (1.0 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)
-
A primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Figure 2: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
To the stirred solution, add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Causality & Insights:
-
Why HATU? HATU is a highly effective coupling agent that rapidly converts the carboxylic acid to a reactive O-acylisourea intermediate, which is less prone to racemization than intermediates formed by carbodiimides alone.
-
Why DIPEA? DIPEA is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid and the ammonium salt of the amine, ensuring both are in their reactive, neutral forms without competing in the reaction.
-
Why Anhydrous DMF? Water can hydrolyze the activated acid intermediate and the HATU reagent, reducing the yield. Anhydrous conditions are crucial for efficiency.
Application II: Esterification for Prodrug Synthesis
Esterification is commonly used to mask the polar carboxylic acid group, which can improve cell permeability and oral bioavailability. The resulting ester can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.
This method proceeds through a highly reactive acid chloride intermediate.
Materials & Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
In a fume hood, suspend this compound (1.0 eq) in anhydrous toluene or DCM in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Allow the mixture to cool to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂ and solvent. It is good practice to co-evaporate with toluene (2x) to ensure all SOCl₂ is removed.
-
Under an inert atmosphere, dissolve the crude acid chloride intermediate in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C) and slowly add anhydrous methanol (~10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl ester, which can be purified by chromatography if necessary.
Causality & Insights:
-
Why SOCl₂? Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gases, which are easily removed, driving the reaction to completion.
-
Why Anhydrous Conditions? The acid chloride intermediate is extremely reactive towards water and will rapidly hydrolyze back to the carboxylic acid. All reagents and glassware must be scrupulously dry.
-
Why Quench with NaHCO₃? The quench neutralizes any remaining acid chloride and the HCl generated during the esterification step.
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined structure and readily functionalizable carboxylic acid group make it an ideal starting point for constructing complex molecules, particularly in the realm of drug discovery and materials science. The protocols and insights provided in this guide are designed to be a robust starting point for researchers, enabling the efficient and strategic incorporation of this building block into innovative synthetic endeavors.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. This compound CAS#: 544703-96-0 [amp.chemicalbook.com]
- 5. This compound | 544703-96-0 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C8H9NO2 | CID 44558093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 3,5-Dimethylpyridine-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyridine Nucleus
In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a core structural motif found in a multitude of therapeutic agents. Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, allows for a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for high-affinity binding to biological targets.[1][2] The strategic placement of substituents on the pyridine ring enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
Within this valuable class of compounds, 3,5-dimethylpyridine-4-carboxylic acid, also known as 3,5-dimethylisonicotinic acid, has emerged as a versatile building block in medicinal chemistry. Its structure, featuring a carboxylic acid group at the 4-position flanked by two methyl groups, offers a unique combination of reactivity and steric influence. The carboxylic acid moiety serves as a key functional handle for derivatization, most commonly through the formation of amides, while the methyl groups can provide favorable interactions with hydrophobic pockets in target proteins and influence the overall conformation of the molecule. This application note will delve into the utility of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors.
Core Application: A Building Block for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. As such, kinase inhibitors have become a major class of targeted therapeutics. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.
This compound is an ideal starting material for the synthesis of kinase inhibitors. The carboxylic acid can be readily coupled with a variety of amines to introduce different pharmacophoric groups that can interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors.
Below is a representative workflow for the utilization of this compound in the discovery of a hypothetical kinase inhibitor targeting a generic tyrosine kinase.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Amide Coupling
This protocol describes a general procedure for the synthesis of a 3,5-dimethylpyridine-4-carboxamide derivative, a common scaffold for kinase inhibitors. The reaction involves the coupling of this compound with a substituted aniline using a standard peptide coupling reagent.
Objective: To synthesize N-(3-chloro-4-fluorophenyl)-3,5-dimethylpyridine-4-carboxamide.
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 3-chloro-4-fluoroaniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired N-(3-chloro-4-fluorophenyl)-3,5-dimethylpyridine-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and improve the reaction rate.
-
DIPEA: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and the HOBt ester formed during the reaction, driving the reaction to completion.
-
DMF: A polar aprotic solvent is chosen for its ability to dissolve the reactants and reagents.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, coupling reagents, and other water-soluble byproducts.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of the synthesized compound against a target protein kinase.
Objective: To determine the IC50 value of N-(3-chloro-4-fluorophenyl)-3,5-dimethylpyridine-4-carboxamide against a representative tyrosine kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human tyrosine kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the recombinant kinase, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Visualization
The data from the kinase inhibition assay can be summarized in a table for easy comparison of the potency of different synthesized analogs.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| HYPO-001 | N-(3-chloro-4-fluorophenyl)-3,5-dimethylpyridine-4-carboxamide | Tyrosine Kinase X | Hypothetical Value |
| HYPO-002 | Analog 2 | Tyrosine Kinase X | Hypothetical Value |
| Reference | Known Kinase Inhibitor | Tyrosine Kinase X | Literature Value |
Table 1: Hypothetical in vitro inhibitory activity of synthesized compounds.
Diagrams
Synthetic Workflow
Caption: Synthetic and biological evaluation workflow.
Hypothetical Kinase Binding Mode
Caption: Hypothetical inhibitor-kinase interactions.
Future Directions and Conclusion
While this application note has focused on the synthesis of a hypothetical kinase inhibitor, the utility of this compound is not limited to this target class. Its derivatives have the potential to be explored as inhibitors of other enzymes, such as matrix metalloproteinases (MMPs), or as ligands for various receptors. The core principles of derivatizing the carboxylic acid handle and leveraging the properties of the dimethylpyridine scaffold remain applicable across different therapeutic areas.
References
The Alchemist's Guide to Aromatic Scaffolds: Protocols for the Synthesis of Multi-Substituted Pyridines
For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. This nitrogen-containing heterocycle is a privileged scaffold, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility allow for the nuanced modulation of biological activity and material characteristics. The strategic placement of substituents on this aromatic core is paramount, transforming a simple heterocycle into a potent therapeutic agent or a highly efficient organic material.
This technical guide provides an in-depth exploration of the principal methodologies for the synthesis of multi-substituted pyridines. Moving beyond a mere recitation of steps, this document delves into the mechanistic underpinnings and strategic considerations behind each protocol. It is designed to be a practical and intellectually stimulating resource, empowering researchers to not only execute these reactions but to innovate upon them. We will traverse the landscape of classical condensation reactions and venture into the frontier of modern catalytic transformations, equipping you with the knowledge to construct these vital molecular architectures with precision and efficiency.
I. Classical Strategies: Building the Pyridine Core from Acyclic Precursors
The foundational methods for pyridine synthesis have stood the test of time, offering robust and often straightforward routes to complex pyridine structures from simple, readily available starting materials. These multi-component reactions are prized for their ability to rapidly assemble the heterocyclic core.
The Hantzsch Pyridine Synthesis: A Symphony of Condensations
First reported by Arthur Hantzsch in 1881, this multi-component reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently aromatized to the corresponding pyridines.[1] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] Its enduring appeal lies in its simplicity and efficiency in creating symmetrically substituted pyridines.[2]
Causality of Experimental Choices: The reaction is typically performed in a protic solvent like ethanol, which facilitates the crucial condensation and cyclization steps. The initial products, Hantzsch esters (1,4-dihydropyridines), are stable but require an oxidation step to achieve the final aromatic pyridine ring, the driving force for which is the gain in aromatic stabilization.[1] Modern variations have introduced "greener" solvents and microwave assistance to improve yields and reduce reaction times.[1]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: 1,4-Dihydropyridine Synthesis.
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).[3]
-
Add ethanol (20 mL) and stir the mixture at reflux for 4 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[3]
-
-
Step 2: Aromatization.
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.[3]
-
After cooling, pour the mixture into ice water. The pyridine product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.[3]
-
The Kröhnke Pyridine Synthesis: A Convergent Path to Tri-substituted Pyridines
The Kröhnke synthesis offers a highly convergent route to 2,4,6-trisubstituted pyridines.[4] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[4][5] This method is particularly valued for its ability to generate highly functionalized and often sterically hindered pyridines under relatively mild conditions.[5]
Causality of Experimental Choices: The reaction mechanism proceeds through a Michael addition of the pyridinium ylide (formed in situ from the salt) to the α,β-unsaturated ketone, creating a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization and dehydration with ammonia to form the pyridine ring.[5] Glacial acetic acid is a common solvent as it also acts as a catalyst.[4]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
-
Step 1: Synthesis of N-phenacylpyridinium bromide (Kröhnke Salt).
-
To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol).
-
Heat the mixture at 100°C for 2 hours.[3]
-
After cooling, the pyridinium salt precipitates. Collect the solid by filtration and wash with diethyl ether.
-
-
Step 2: Condensation and Cyclization.
-
In a separate flask, dissolve the synthesized pyridinium salt and chalcone (2.08 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add a significant excess of ammonium acetate (6.17 g, 80 mmol).
-
Reflux the mixture for 4 hours.[3]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water. The 2,4,6-triphenylpyridine will precipitate.
-
Collect the product by filtration and recrystallize from ethanol to obtain the pure compound.[3]
-
The Bohlmann-Rahtz Pyridine Synthesis: An Alkynone-Based Approach
The Bohlmann-Rahtz synthesis provides a versatile two-step route to substituted pyridines, commencing with the condensation of an enamine with an ethynylketone.[6] This initial Michael addition forms an aminodiene intermediate, which upon heating, undergoes cyclodehydration to yield 2,3,6-trisubstituted pyridines.[6][7] A key advantage of this method is that it directly produces the aromatic pyridine without a separate oxidation step.[6]
Causality of Experimental Choices: The high temperatures traditionally required for the cyclodehydration step were a significant drawback.[6] However, modern modifications, such as the use of acid catalysts (e.g., acetic acid, ZnBr₂) or microwave irradiation, have significantly lowered the required temperature and reaction times, making it a one-pot procedure in many cases.[8][9] Microwave-assisted protocols can reduce reaction times from hours to mere minutes with improved yields.[8]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate
-
In a pressure-rated microwave vial, combine ethyl β-aminocrotonate (1 equiv.) and 1-phenylprop-2-yn-1-one (1.05 equiv.).
-
Add ethanol (3.5 mL) as the solvent. For catalyzed reactions, a Brønsted acid like acetic acid or a Lewis acid like ZnBr₂ can be added.[8]
-
Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 170°C for 10-20 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted pyridine.
The Guareschi-Thorpe Condensation: A Route to Pyridones
The Guareschi-Thorpe condensation is a classical method for synthesizing substituted 2-pyridones.[10] The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a nitrogen source, often ammonia or ammonium carbonate.[3][11]
Causality of Experimental Choices: This multicomponent reaction is often conducted in aqueous or alcoholic media.[3] The use of ammonium carbonate can serve as both the nitrogen source and a promoter for the reaction.[11] The product often precipitates directly from the reaction mixture, simplifying the workup procedure.[3]
Experimental Protocol: Synthesis of a Substituted 2-Pyridone
-
In a round-bottom flask, prepare a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).[3]
-
Add a 1:1 mixture of water and ethanol (20 mL).[3]
-
Heat the mixture at 80°C for 4 hours with stirring.[3]
-
Monitor the reaction progress by TLC.
-
Upon cooling, the desired 2-pyridone product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the pure product.[3]
Comparative Overview of Classical Synthesis Methods
| Synthesis Method | Typical Starting Materials | Key Product Type | Typical Yields (%) | Advantages | Limitations |
| Hantzsch | Aldehyde, 2x β-ketoester, Ammonia/NH₄OAc | Symmetrically substituted pyridines | 60-95[1] | Simple, efficient, versatile for symmetrical products.[2] | Requires a separate oxidation step; less suitable for unsymmetrical products. |
| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAc | 2,4,6-Trisubstituted pyridines | 70-90[5] | High-yielding, convergent, tolerates a wide range of functional groups.[4][5] | Requires pre-synthesis of the pyridinium salt. |
| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridines | 50-98 (microwave)[8] | Direct formation of the aromatic ring; good regioselectivity.[6] | Traditionally required high temperatures; enamines can be unstable.[6] |
| Guareschi-Thorpe | Cyanoacetamide/ester, 1,3-Dicarbonyl, Ammonia/NH₄CO₃ | Substituted 2-pyridones | 75-90[3] | Direct route to pyridones; often simple workup.[3] | Primarily yields pyridone tautomers. |
II. Modern Frontiers: Catalytic and Domino Approaches to Pyridine Synthesis
While classical methods are foundational, modern organic synthesis has ushered in an era of catalytic and domino reactions that offer unparalleled efficiency, selectivity, and functional group tolerance.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, circumventing the need for pre-functionalized starting materials.[12] This approach offers high atom economy and allows for the late-stage modification of complex molecules. Palladium, rhodium, and nickel-based catalysts are commonly employed to achieve regioselective alkylation, arylation, and alkenylation of the pyridine core.[13][14]
Causality of Experimental Choices: The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions.[13] Achieving regioselectivity at the C3 position has been a significant challenge. The choice of ligand is crucial in tuning the reactivity and selectivity of the metal catalyst.[15][16] Directing groups are often employed to guide the catalyst to a specific C-H bond, enhancing regioselectivity.[14]
Domino and Multicomponent Reactions
Domino (or cascade) reactions offer an elegant and highly efficient approach to constructing complex molecular architectures in a single operation.[17] These processes involve a sequence of intramolecular reactions, where the product of one step is the substrate for the next, without the need for isolating intermediates. This strategy significantly reduces waste, purification steps, and overall synthesis time.
Causality of Experimental Choices: The design of a successful domino reaction relies on the careful selection of starting materials and catalysts that can orchestrate a cascade of bond-forming events. For pyridine synthesis, this often involves a series of condensations, cyclizations, and aromatization steps.[18] Metal catalysts, such as silver or gallium, can be employed to initiate and control the domino sequence.[17][19]
Conclusion: A Field of Continual Innovation
The synthesis of multi-substituted pyridines is a dynamic and evolving field. While the classical named reactions provide a robust and reliable foundation for constructing the pyridine core, modern catalytic and domino strategies offer new levels of efficiency, selectivity, and sustainability. The choice of synthetic route will invariably depend on the target molecule's specific substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and practical nuances of these diverse methodologies, researchers are well-equipped to tackle the synthetic challenges inherent in drug discovery and materials science, and to continue building upon this rich chemical legacy.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydropyridine Carboxylic Acids in the Synthesis of Calcium Channel Blocker APIs
Application Note & Synthetic Protocols
Abstract
This technical guide provides a detailed exploration of the synthesis of dihydropyridine-based Active Pharmaceutical Ingredients (APIs), with a particular focus on the critical role of dihydropyridine carboxylic acid intermediates. While initial interest may stem from simpler pyridine carboxylic acids, the core of many prominent calcium channel blockers lies in the more complex 1,4-dihydropyridine scaffold. This document elucidates the foundational Hantzsch synthesis for constructing this key heterocyclic system and details the subsequent derivatization of the integral carboxylic acid moiety to yield blockbuster drugs such as Lercanidipine and Barnidipine. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: Deconstructing the Synthetic Strategy of Dihydropyridine APIs
The 1,4-dihydropyridine (DHP) motif is a cornerstone in the design of L-type calcium channel blockers, a class of drugs indispensable for the management of hypertension and angina.[1][2] The therapeutic efficacy of these molecules is intricately linked to their specific substitution pattern on the DHP ring. A common structural feature in many second-generation DHP drugs, such as Lercanidipine and Barnidipine, is an asymmetric ester functionalization at the C3 and C5 positions. This asymmetry is often introduced by utilizing a key synthetic intermediate: a mono-esterified 1,4-dihydropyridine-3,5-dicarboxylic acid.
Contrary to a simplified view that might suggest a direct role for precursors like 3,5-dimethylpyridine-4-carboxylic acid, the actual synthetic pathway is more nuanced. The dihydropyridine core is typically constructed via a multi-component reaction, the Hantzsch dihydropyridine synthesis, which establishes the foundational scaffold with the necessary carboxylic acid functionality for subsequent elaboration.[1][3][4]
This application note will therefore focus on the established and industrially relevant synthetic routes, providing a scientifically rigorous overview for researchers in the field.
The Hantzsch Dihydropyridine Synthesis: Building the Core Scaffold
The Hantzsch synthesis is a classic and highly versatile one-pot condensation reaction that brings together an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form the 1,4-dihydropyridine ring.[1][3][4] This reaction is fundamental to accessing the key intermediates required for the synthesis of numerous dihydropyridine-based APIs.
Mechanism and Key Intermediates
The reaction proceeds through the formation of two key intermediates: an enamine, derived from the condensation of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound, formed via a Knoevenagel condensation between the aldehyde and the other β-ketoester.[1] A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.[1]
Synthesis of a Key Dihydropyridine Carboxylic Acid Intermediate
A crucial intermediate for the synthesis of both Lercanidipine and Barnidipine is a mono-ester of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. The following protocol outlines a general approach to its synthesis.
Protocol 1: Synthesis of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
| Reagent | Molecular Weight | Amount | Moles |
| 3-Nitrobenzaldehyde | 151.12 g/mol | 15.1 g | 0.1 |
| Methyl acetoacetate | 116.12 g/mol | 11.6 g | 0.1 |
| 3-Aminocrotononitrile | 82.10 g/mol | 8.2 g | 0.1 |
| Isopropanol | - | 100 mL | - |
Procedure:
-
To a stirred solution of 3-nitrobenzaldehyde (0.1 mol) and methyl acetoacetate (0.1 mol) in isopropanol (100 mL), add 3-aminocrotononitrile (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold isopropanol.
-
Dry the product under vacuum to yield the desired 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.
Note: This is a generalized procedure. Specific reaction conditions may vary and should be optimized.
Derivatization of the Carboxylic Acid: The Gateway to API Synthesis
The carboxylic acid functionality of the dihydropyridine intermediate is the key handle for introducing the side chains that define the pharmacological profile of the final API. This is typically achieved through an esterification or amidation reaction.
Activation of the Carboxylic Acid
Direct esterification can be challenging. Therefore, the carboxylic acid is often activated to facilitate the reaction with the desired alcohol. A common method is the conversion of the carboxylic acid to an acid chloride.[5][6]
Protocol 2: General Procedure for the Formation of the Dihydropyridine Acid Chloride
-
Suspend the dihydropyridine carboxylic acid intermediate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[5][7]
-
Cool the suspension to a low temperature, typically between -20°C and 0°C.[8][9]
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the stirred suspension.[5][7] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at low temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
The resulting acid chloride solution is typically used immediately in the subsequent esterification step without isolation.
Synthesis of Lercanidipine via Esterification
Lercanidipine is synthesized by esterifying the activated dihydropyridine intermediate with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.[5][6]
Protocol 3: Synthesis of Lercanidipine
-
In a separate reaction vessel, dissolve 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to between -10°C and 0°C.[5]
-
Slowly add the freshly prepared dihydropyridine acid chloride solution from Protocol 2 to the alcohol solution under vigorous stirring.
-
Maintain the reaction at a low temperature for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude Lercanidipine free base.
-
The crude product can be purified by crystallization from a suitable solvent system, such as ethanol or ethyl acetate.[5]
-
For the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of hydrogen chloride.[10]
Synthesis of Barnidipine
The synthesis of Barnidipine follows a similar strategy, involving the esterification of the activated dihydropyridine intermediate with (S)-1-benzyl-3-hydroxypyrrolidine.[8][9]
Protocol 4: Synthesis of Barnidipine
-
Prepare the dihydropyridine acid chloride as described in Protocol 2. In the case of Barnidipine synthesis, phosphorus pentachloride has also been used as a chlorinating agent at low temperatures (-20°C).[8][9]
-
In a separate flask, dissolve (S)-1-benzyl-3-hydroxypyrrolidine (1 equivalent) in an anhydrous solvent like dichloromethane.
-
Slowly add the cold acid chloride solution to the solution of the pyrrolidine derivative with efficient stirring.
-
Allow the reaction to proceed at this low temperature for about 2 hours, monitoring for completion.[8][9]
-
Work-up the reaction mixture by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
Isolate the organic phase, dry it, and concentrate under vacuum to yield crude Barnidipine.
-
Purification is typically achieved through column chromatography or recrystallization.
Conclusion and Future Perspectives
The synthesis of complex dihydropyridine-based APIs like Lercanidipine and Barnidipine hinges on a strategic approach that begins with the construction of a versatile dihydropyridine carboxylic acid intermediate via the Hantzsch reaction. The subsequent activation and derivatization of the carboxylic acid group are pivotal steps that allow for the introduction of the specific side chains responsible for the drugs' therapeutic effects. Understanding this synthetic logic is crucial for process optimization, impurity profiling, and the development of novel analogues. Future research in this area may focus on developing more stereoselective Hantzsch reactions to avoid chiral separations at later stages and exploring greener, more efficient methods for the activation and coupling of the carboxylic acid intermediate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. " An Improved Process For The Preparation Of Lercanidipine " [quickcompany.in]
- 6. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]
- 7. EP1860102A1 - Process for Producing Lercanidipine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lercanidipine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Quantitative Analysis of 3,5-Dimethylpyridine-4-carboxylic Acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3,5-dimethylpyridine-4-carboxylic acid (DM-PCA). Designed for researchers, scientists, and professionals in drug development and quality control, this document outlines multiple analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section offers step-by-step protocols, explains the scientific rationale behind methodological choices, and presents validation parameters to ensure data integrity and reliability, in alignment with industry standards.[1][2]
Introduction: The Analytical Imperative for this compound
This compound (DM-PCA), also known as 3,5-dimethylisonicotinic acid, is a pyridine derivative of increasing interest in pharmaceutical and chemical research.[3][4] Its structural motif is relevant in the synthesis of novel chemical entities and may appear as a process-related impurity or a metabolite in various drug development pipelines.[5][6][7] The accurate and precise quantification of DM-PCA is therefore critical for ensuring product purity, safety, and quality in regulated environments.[5]
This guide is structured to provide a deep dive into the primary analytical techniques suitable for DM-PCA quantification. We will move from the robust and widely accessible HPLC-UV methods to the highly sensitive and specific mass spectrometry-based approaches. The core philosophy of this document is not just to provide protocols, but to instill a clear understanding of why certain parameters are chosen, empowering the scientist to adapt and troubleshoot these methods effectively.
Molecular Structure and Properties of DM-PCA:
-
Molecular Formula: C₈H₉NO₂[3]
-
Molecular Weight: 151.16 g/mol [3]
-
Structure: A pyridine ring functionalized with a carboxylic acid at position 4 and methyl groups at positions 3 and 5. This structure imparts moderate polarity and zwitterionic characteristics, influencing chromatographic behavior.[3][8]
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and robustness. For a polar, ionizable compound like DM-PCA, controlling the mobile phase pH is paramount to achieving good peak shape and retention.
Principle and Scientific Rationale
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The ionization state of the carboxylic acid and the pyridine nitrogen in DM-PCA is controlled by the mobile phase pH.
-
Causality of pH Selection: To ensure consistent retention and avoid peak tailing, the mobile phase pH should be set at least 2 units away from the analyte's pKa values. For a carboxylic acid, a low pH (e.g., pH 2.5-3.0) suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its retention on a reversed-phase column. An acidic mobile phase also ensures the pyridine nitrogen is protonated, leading to a single, consistent ionic form. Phosphoric acid is an excellent choice for pH adjustment due to its UV transparency at lower wavelengths.[8]
Experimental Protocol: RP-HPLC-UV
Workflow for HPLC-UV Analysis
Caption: General workflow for DM-PCA quantification by HPLC-UV.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve DM-PCA reference standard in the mobile phase to prepare a 1.0 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar phase for good retention of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. Phosphoric acid sets a low pH (~2.5) to suppress carboxylate ionization.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 275 nm | Pyridine-based structures typically exhibit strong absorbance in this region.[8] A full UV scan of the analyte should be performed to confirm the optimal wavelength. |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. An R² value >0.995 is typically required.
-
Determine the concentration of DM-PCA in the unknown samples by interpolating their peak areas from the calibration curve.
-
Method Validation (Self-Validating System)
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R2) guidelines.[9]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and free from interference from blank/placebo. | Confirms that the signal is solely from the analyte. |
| Linearity | R² > 0.995 over the specified range. | Demonstrates a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | Typically 98.0% to 102.0%. | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability (≤2.0%), Intermediate Precision (≤2.0%). | Assesses the degree of scatter in results from multiple analyses. |
| Limit of Detection (LOD) | S/N ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1; must be accurate and precise. | The lowest concentration that can be accurately quantified. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing DM-PCA in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[10][11]
Principle and Scientific Rationale
This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interference.
-
Causality of Ionization Mode: DM-PCA contains a basic nitrogen atom on the pyridine ring, which is readily protonated. Therefore, ESI in positive ion mode ([M+H]⁺) is the logical choice for high-sensitivity detection.[12]
Experimental Protocol: LC-MS/MS
Workflow for LC-MS/MS Analysis
Caption: Workflow for bioanalytical quantification of DM-PCA via LC-MS/MS.
-
Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma sample/standard, add an internal standard (IS), such as an isotopically labeled version of DM-PCA or a structurally similar compound.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[13] Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes.
-
Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for the lower flow rates used with MS and provide faster analysis times. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile acid, ideal for MS, that aids in positive ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Volatile organic solvent. |
| Gradient | e.g., 5% B to 95% B over 3 min | A gradient is often used to elute the analyte quickly while cleaning the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI, Positive | Best choice for protonating the pyridine nitrogen.[12] |
| MRM Transition | Precursor [M+H]⁺: 152.1 -> Product: TBD | The precursor is the protonated molecule. The product ion must be determined by infusing the standard and performing a product ion scan. A common fragmentation would be the loss of the carboxyl group (as H₂O + CO), leading to a product ion around m/z 106.1. |
-
Data Analysis and Validation:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
Validation follows regulatory guidelines for bioanalytical methods (e.g., FDA, EMA), which include assessments of selectivity, matrix effect, recovery, and stability, in addition to accuracy and precision.[1][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Carboxylic acids like DM-PCA are non-volatile and polar, necessitating a chemical derivatization step to increase their volatility and thermal stability.[14]
Principle and Rationale of Derivatization
The active hydrogens on the carboxylic acid group cause strong intermolecular hydrogen bonding, resulting in high boiling points and poor chromatographic behavior. Derivatization replaces these active hydrogens with a nonpolar group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for carboxylic acids.[15] This reaction converts the -COOH group into a volatile trimethylsilyl (-TMS) ester.
Experimental Protocol: GC-MS
Workflow for GC-MS with Derivatization
Caption: General workflow for DM-PCA analysis by GC-MS following silylation.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Derivatization Procedure: [15][16]
-
Prepare standards or sample extracts in a solvent and evaporate to complete dryness. The absence of water is critical for successful silylation.
-
To the dry residue, add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A standard, low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C, ramp 10 °C/min to 280 °C | A temperature gradient is necessary to elute the derivatized compound effectively. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization for GC-MS, produces repeatable fragmentation patterns for identification. |
| MS Detection | Scan mode (e.g., m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification. | SIM mode enhances sensitivity by monitoring only characteristic ions of the derivatized analyte. |
Method Comparison and Selection
Choosing the appropriate analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Liquid Chromatography | Liquid Chromatography + Mass Spec | Gas Chromatography + Mass Spec |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | High (ng/mL) |
| Selectivity | Moderate | Very High | High |
| Matrix Tolerance | Good for clean samples | Excellent for complex matrices | Requires clean, dry samples |
| Sample Prep | Simple (Dilute & Shoot) | More complex (e.g., SPE, LLE) | Complex (Requires derivatization) |
| Best For | Routine QC, purity analysis, content uniformity in drug products. | Bioanalysis (PK studies), trace impurity analysis, metabolite ID. | Volatile impurity profiling, confirmation when LC-MS is not available. |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. RP-HPLC-UV offers a robust and accessible method for routine analysis in well-defined matrices. For challenging applications requiring high sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the superior choice. While GC-MS is also a viable option, it necessitates a derivatization step that adds complexity to the sample preparation workflow. The selection of a method should be guided by a thorough evaluation of the analytical objectives and validated to ensure the generation of accurate, reliable, and trustworthy data.[1][17]
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. This compound | 544703-96-0 | Benchchem [benchchem.com]
- 4. This compound | C8H9NO2 | CID 44558093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cormica.com [cormica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. fda.gov [fda.gov]
- 10. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. wjarr.com [wjarr.com]
High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Pyridine Carboxylic Acids
An Application Note from the Office of the Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
Abstract: This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridine carboxylic acids. These compounds, including critical isomers like nicotinic acid (niacin), isonicotinic acid, and picolinic acid, are polar, zwitterionic molecules that present unique chromatographic challenges. We will explore the underlying principles of various HPLC modes—including reversed-phase, mixed-mode, and ion-pair chromatography—and provide detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to develop robust and reliable analytical methods. All protocols are presented within the framework of international regulatory standards, ensuring that the described methods are self-validating systems suitable for GMP/GLP environments.
Introduction: The Analytical Challenge of Pyridine Carboxylic Acids
Pyridine carboxylic acids are a class of heterocyclic organic compounds fundamental to pharmaceuticals, agrochemicals, and nutrition. Nicotinic acid (3-pyridinecarboxylic acid), for instance, is Vitamin B3, an essential human nutrient. Its isomers, picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid), are key starting materials and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Given their roles, ensuring the purity of these compounds is of paramount importance for product safety, efficacy, and stability, as mandated by pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
The primary analytical challenge stems from their amphoteric nature. These molecules possess both a basic pyridine nitrogen and an acidic carboxylic acid group, making them zwitterionic over a wide pH range. This property leads to high polarity, which can result in poor retention on traditional reversed-phase HPLC columns. Furthermore, the subtle structural differences between isomers demand high-resolution chromatographic techniques to achieve adequate separation for accurate purity assessment.
This guide addresses these challenges by providing a logical framework for method development, from selecting the appropriate chromatographic mode to validating the final procedure in accordance with ICH guidelines.
Strategic Approach to HPLC Method Development
A successful HPLC method for pyridine carboxylic acids hinges on controlling their ionization state to manipulate retention and selectivity. The choice of stationary phase and mobile phase composition is therefore critical.
Selecting the Chromatographic Mode
Reversed-Phase (RP-HPLC): This is the most common starting point. Standard C18 columns are widely used for their hydrophobicity. However, for polar pyridine carboxylic acids, retention is often achieved by using highly aqueous mobile phases and carefully controlling the pH with a buffer (e.g., phosphate, acetate). Adjusting the pH below the pKa of the carboxylic acid group (~4-5) neutralizes its charge, increasing hydrophobicity and retention.
Ion-Pair Chromatography (IPC): When retention on a standard RP column is insufficient, IPC can be employed. An ion-pairing reagent, such as an alkyl sulfonate for basic analytes or a quaternary amine for acidic analytes, is added to the mobile phase. This reagent forms a neutral, hydrophobic ion pair with the charged analyte, significantly enhancing its retention on the RP column.
Mixed-Mode Chromatography (MMC): This powerful technique utilizes stationary phases with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. A mixed-mode reversed-phase/cation-exchange column is particularly effective for separating pyridine carboxylic acid isomers. It allows for simultaneous exploitation of small differences in both their hydrophobicity and their pKa values, often providing superior resolution that is difficult to achieve with other modes.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile). Water acts as the strong eluting solvent. HILIC can provide excellent retention and unique selectivity for these polar analytes.
Below is a decision-making workflow for selecting an appropriate HPLC strategy.
Caption: Decision workflow for HPLC method selection.
Detection
Pyridine carboxylic acids contain a chromophore (the pyridine ring) that allows for straightforward detection using a UV-Vis or Diode-Array Detector (DAD). The optimal wavelength is typically determined by acquiring the UV spectrum of the main analyte. A wavelength around 265 nm is often effective for nicotinic acid, while other isomers may have slightly different maxima.
Experimental Protocols
The following protocols are robust starting points for purity analysis. They must be validated for their intended purpose.
Protocol 1: Isocratic Reversed-Phase HPLC for Purity of Nicotinic Acid
This method is designed for the routine purity assessment of nicotinic acid (niacin), where the primary goal is to quantify the main peak and separate it from potential process impurities and degradation products.
1. Materials and Reagents:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., USP L1 type).
-
Mobile Phase: Prepare a solution of 10% (v/v) ethanol and 1% (v/v) acetic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Sample Diluent: Mobile Phase.
-
Nicotinic Acid Reference Standard: USP or equivalent grade.
-
Sample: Nicotinic acid to be tested.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Standard HPLC with UV Detector |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 265 nm |
| Run Time | ~10 minutes |
3. Solution Preparation:
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Nicotinic Acid RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the nicotinic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Reference Standard solution five times to check system suitability.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent normalization, assuming the response factor of the impurities is the same as the main peak.
5. System Suitability Test (SST):
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 2.0% (for 5 replicate injections) |
Protocol 2: Mixed-Mode HPLC for Isomeric Purity of Pyridine Carboxylic Acids
This method is specifically designed to resolve the three main isomers: 2- (picolinic), 3- (nicotinic), and 4- (isonicotinic) pyridinecarboxylic acid. This is crucial for ensuring the correct isomer is present and for quantifying isomeric impurities.
1. Materials and Reagents:
-
Column: Mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile (ACN) and an aqueous acid buffer. A typical starting point is 20% ACN in water containing 0.1% sulfuric acid or phosphoric acid. The retention is controlled by the ACN concentration and the buffer pH/concentration. Filter and degas.
-
Sample Diluent: 50:50 mixture of ACN and water.
-
Reference Standards: High-purity standards of picolinic acid, nicotinic acid, and isonicotinic acid.
-
Sample: The sample containing one or more isomers.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Standard HPLC with UV Detector |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient or 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 255 nm |
| Run Time | ~15 minutes |
3. Solution Preparation:
-
System Suitability Solution: Prepare a solution containing approximately 0.1 mg/mL of each of the three isomers in the sample diluent to verify resolution.
-
Sample Solution: Prepare a solution of the test sample at approximately 1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter if necessary.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the System Suitability Solution to confirm the identity of each peak (based on retention time) and to ensure adequate resolution between them.
-
Inject the Sample Solution.
-
Identify and quantify the main peak and any isomeric impurities against the reference standards or by area percent, as appropriate.
5. System Suitability Test (SST):
| Parameter | Acceptance Criteria |
|---|---|
| Resolution (Rs) | > 1.5 between all isomer peaks |
| Tailing Factor (Asymmetry) | 0.8 - 1.8 |
| %RSD for Peak Area | ≤ 2.0% (for 5 replicate injections of a single isomer) |
Method Validation: A Trustworthy and Self-Validating System
Any analytical method used in a regulated environment must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R2).
The following diagram outlines the typical workflow for HPLC method validation.
The Enigmatic Role of 3,5-Dimethylpyridine-4-carboxylic Acid in Catalysis: A Guide for Exploratory Research
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Uncharted Territory of a Potential Catalyst
In the vast landscape of chemical catalysis, the discovery of novel, efficient, and selective catalysts is a paramount pursuit. This document addresses the role of 3,5-dimethylpyridine-4-carboxylic acid (also known as 3,5-dimethylisonicotinic acid) in catalysis. However, a comprehensive review of the current scientific literature reveals a notable absence of established catalytic applications for this specific molecule.
This guide, therefore, takes an exploratory and educational approach. Instead of detailing established protocols, we will delve into the catalytic potential of this compound by examining the known catalytic functions of its structural analogs. By understanding the structure-activity relationships of similar pyridine carboxylic acids, we can hypothesize potential applications and design robust screening protocols to investigate the catalytic capabilities of this under-explored compound. This document serves as a foundational guide for researchers poised to venture into this uncharted territory.
I. The Catalytic Landscape of Pyridine Carboxylic Acids: A Tale of Two Functions
Pyridine carboxylic acids are a fascinating class of compounds that can exhibit catalytic activity through two primary mechanisms: as organocatalysts or as ligands in metal-catalyzed reactions.
Pyridine Carboxylic Acids as Organocatalysts
Certain pyridine carboxylic acid derivatives have demonstrated efficacy as bifunctional organocatalysts. For instance, pyridine-2,6-dicarboxylic acid (PDA) is a notable example, catalyzing reactions such as the hydrophosphonylation of aldehydes and ketones.[1] The catalytic prowess of PDA is attributed to its ability to act as both a Brønsted acid (via the carboxylic acid protons) and a Lewis base (via the pyridine nitrogen), allowing it to activate both electrophiles and nucleophiles simultaneously.
Similarly, pyridine-2-carboxylic acid (P2CA) has been employed as an efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones.[2] The acidic nature of the carboxylic acid group is believed to be the key driver of this transformation, likely by activating carbonyl groups towards nucleophilic attack.
The general mechanism for Brønsted acid catalysis by a pyridine carboxylic acid can be visualized as follows:
Caption: Generalized Brønsted Acid Catalysis by a Pyridine Carboxylic Acid.
Pyridine Carboxylic Acids as Ligands in Metal Catalysis
The pyridine nitrogen and the carboxylate group of these molecules make them excellent ligands for a variety of metal ions. The resulting metal complexes can be highly effective catalysts for a range of transformations. For instance, metal complexes of pyridine carboxylic acids have been investigated for their catalytic potential in various reactions.[3] The specific geometry and electronic properties of the metal-ligand complex dictate its catalytic activity.
II. This compound: A Structural and Mechanistic Analysis
Given the lack of direct evidence for the catalytic use of this compound, we must turn to a theoretical analysis of its structure to predict its potential activity.
Molecular Structure:
-
Pyridine Ring: The core heterocyclic structure.
-
Carboxylic Acid Group at C4: Provides a Brønsted acidic site.
-
Two Methyl Groups at C3 and C5: These are electron-donating groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 544703-96-0 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
Data sourced from multiple chemical suppliers.[4][5][6]
Potential as an Organocatalyst
The presence of the carboxylic acid group suggests that this compound could function as a Brønsted acid catalyst. However, the electronic effect of the two methyl groups at the 3 and 5 positions is a crucial consideration. These electron-donating groups will increase the electron density on the pyridine ring, making the pyridine nitrogen more basic. Conversely, this increased electron density will slightly decrease the acidity of the carboxylic acid proton compared to an unsubstituted pyridine-4-carboxylic acid.
This dual effect could be beneficial or detrimental depending on the specific reaction. The enhanced basicity of the nitrogen might improve its ability to act as a Lewis base, while the reduced acidity might hinder its proton-donating capability.
Potential as a Ligand
As a ligand, this compound offers a bidentate N,O-coordination site. The methyl groups introduce steric bulk around the coordination sphere, which could influence the geometry and stability of the resulting metal complex. This steric hindrance can be advantageous in asymmetric catalysis, where a well-defined chiral pocket around the metal center is often desired.
III. Application Note: A General Protocol for Screening the Catalytic Activity of this compound
For researchers interested in exploring the catalytic potential of this compound, the following general protocol for a trial reaction is proposed. The chosen model reaction is the condensation of an aldehyde with a nucleophile, a reaction known to be catalyzed by acidic species.
Model Reaction: Knoevenagel Condensation
The Knoevenagel condensation between an aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile) is a suitable model reaction.
Caption: Knoevenagel Condensation Model Reaction.
Experimental Protocol
Materials:
-
This compound (as the potential catalyst)
-
Benzaldehyde (substrate)
-
Malononitrile (nucleophile)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Standard laboratory glassware
-
Stirring plate and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and toluene (10 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or HPLC to determine the conversion and yield. The product can be further purified by column chromatography if necessary.
Control Experiments:
-
Run the reaction without any catalyst to determine the background reaction rate.
-
Run the reaction with a known catalyst for this transformation (e.g., piperidine) for comparison.
IV. Future Directions and Concluding Remarks
The catalytic role of this compound remains an open question. While the current body of scientific literature does not describe its use as a catalyst, its structural features suggest that it warrants investigation. The protocols and theoretical considerations outlined in this guide are intended to provide a starting point for researchers to explore its potential in both organocatalysis and as a ligand in metal-catalyzed reactions.
The systematic screening of this compound in a variety of chemical transformations, coupled with detailed mechanistic studies, will be crucial in uncovering its potential utility. The journey to discovering a novel catalyst is often one of exploration and perseverance, and this compound presents an intriguing, unexplored path.
V. References
-
Jahani, F., Zamenian, B., Khaksar, S., & Tajbakhsh, M. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315-3318. Available at: --INVALID-LINK--
-
Sincere-Chem. (n.d.). This compound CAS#544703-96-0. Retrieved from --INVALID-LINK--
-
Patel, S. K., & Singh, P. K. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36561-36567. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 544703-96-0 this compound. Retrieved from --INVALID-LINK--
-
Journal of Chemical Theory and Computation. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Theory and Computation. Available at: --INVALID-LINK--
References
- 1. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]
- 2. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 4. sincerechemical.com [sincerechemical.com]
- 5. This compound | 544703-96-0 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylpyridine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,5-dimethylpyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. As a key intermediate in the production of pharmaceuticals and agrochemicals, optimizing its synthesis for both yield and purity is critical.[1][2][3]
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and process optimization.
Section 1: Synthetic Strategy Overview
The synthesis of this compound typically involves a multi-step process or the direct functionalization of a pyridine precursor. While various methods exist, a common and scalable approach involves the controlled oxidation of a readily available starting material, 3,5-lutidine (3,5-dimethylpyridine).[4] However, this transformation is not without its challenges, including selectivity, reaction control, and product isolation.
An alternative conceptual approach involves constructing the pyridine ring via a multi-component reaction like the Hantzsch synthesis.[5][6] While the classical Hantzsch reaction yields 3,5-dicarboxylates, understanding its mechanism is crucial for identifying potential side products and developing novel synthetic routes.[7][8]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Q1: My yield of this compound is consistently low after oxidizing 3,5-lutidine. What are the primary causes?
Low yield is the most frequently reported issue and can stem from several factors. A systematic approach is essential for diagnosis.
-
Incomplete Conversion: The oxidation of the pyridine ring can be sluggish. Ensure your reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the 3,5-lutidine starting material.
-
Over-oxidation: This is a significant challenge. Harsh oxidizing conditions (high temperature, excessive oxidant) can lead to the degradation of the pyridine ring or the undesired oxidation of the methyl groups at the 3 and 5 positions.
-
Suboptimal Stoichiometry: The molar ratio of the oxidizing agent to 3,5-lutidine is critical. An insufficient amount will lead to incomplete conversion, while a large excess dramatically increases the risk of over-oxidation and complicates the workup. Titrate your oxidant if its purity is uncertain.
-
Loss During Workup: The product is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) properties. This can lead to solubility in both acidic and basic aqueous solutions, causing significant product loss if the pH is not carefully controlled during extraction and precipitation. The product will have minimal aqueous solubility at its isoelectric point.
Q2: How can I control the oxidation reaction to minimize byproduct formation and ensure safety?
Vigorous and exothermic reactions are a common hazard in oxidation chemistry, leading to poor selectivity and potential thermal runaway.[9]
-
Controlled Reagent Addition: The oxidizing agent should always be added slowly and in portions (or dropwise if in solution) to the reaction mixture. This allows for the dissipation of heat and prevents localized temperature spikes that can degrade the product.
-
Effective Thermal Management: The reaction should be conducted in a vessel that allows for efficient cooling. Using an ice-water or ice-salt bath is highly recommended to maintain a consistent, low temperature throughout the addition of the oxidant.[9]
-
Adequate Dilution: Running the reaction at a higher dilution can help to manage the exotherm by increasing the thermal mass of the system.[9]
-
Catalyst Selection: For vapor-phase or liquid-phase air oxidation, the choice of catalyst is paramount. Vanadium and titanium oxide-based catalysts are often used industrially to improve selectivity and control the reaction rate.[10]
Q3: I'm struggling to isolate a pure product from the crude reaction mixture. What is the recommended purification strategy?
Purification is often challenging due to the product's physical properties and the nature of the byproducts. A multi-step approach is typically most effective.
-
Initial Quench and Filtration: After the reaction is complete, the excess oxidant must be quenched. For permanganate oxidations, adding a reducing agent like sodium metabisulfite or oxalic acid will consume the remaining purple permanganate and break down the manganese dioxide (MnO₂) byproduct.[11] The insoluble inorganic salts can then be removed by filtration.
-
pH-Controlled Precipitation: This is the most critical step. The product's amphoteric nature allows for a highly effective purification method.
-
Take the filtrate and make it strongly basic (pH > 10) with NaOH or KOH. This will deprotonate the carboxylic acid, forming the highly water-soluble carboxylate salt, while many organic, non-acidic impurities may precipitate or be extracted.
-
Filter off any insoluble material.
-
Slowly and carefully acidify the clear filtrate with an acid like HCl. The this compound will precipitate out as the pH approaches its isoelectric point. Monitor the pH carefully to maximize precipitation and avoid re-dissolving the product in a highly acidic solution.
-
-
Recrystallization: The precipitated solid can be further purified by recrystallization. Common solvent systems include water, ethanol, or a mixture of ethanol and water. This step is effective at removing residual starting material and other organic impurities.
-
Decolorization: If the product is colored, it may be due to persistent, fine particles of MnO₂ or polymeric byproducts. Adding activated charcoal to the solution before the hot filtration step in recrystallization can effectively remove these colored impurities.
Q4: My NMR spectrum shows unknown peaks. What are the likely impurities?
-
Unreacted 3,5-Lutidine: The most common impurity. It can often be removed during the pH-controlled precipitation or by recrystallization.
-
3,5-Pyridinedicarboxylic Acid: This results from the over-oxidation of both methyl groups. It has different solubility properties and may be separated during recrystallization.
-
Hantzsch-related Intermediates: If your synthesis involves a Hantzsch-type reaction, you may see the corresponding 1,4-dihydropyridine intermediate if the final oxidation step is incomplete.[6]
Section 3: Key Experimental Protocols
Protocol 1: Illustrative Lab-Scale Oxidation with Potassium Permanganate
Disclaimer: This protocol is for illustrative purposes. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and after consulting relevant safety data sheets (SDS).
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 3,5-lutidine (1.0 eq) in water. Cool the flask in an ice-water bath to 0-5 °C.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 2.5-3.0 eq) in water.
-
Reaction: Slowly add the KMnO₄ solution to the stirred lutidine solution via the addition funnel over 2-3 hours. Carefully monitor the temperature and maintain it below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC to ensure the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture in an ice bath. Quench the excess KMnO₄ by slowly adding a saturated solution of sodium metabisulfite until the purple color disappears.
-
Filter the mixture through a pad of celite to remove the brown MnO₂ precipitate. Wash the filter cake with water.
-
Combine the filtrates and acidify slowly with concentrated HCl to pH 3-4. A white precipitate should form.
-
Cool the mixture for 1 hour to maximize precipitation, then collect the solid product by vacuum filtration. Wash the product with cold water.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Over-oxidation; Loss during workup | Increase reaction time/temperature cautiously; Reduce oxidant stoichiometry or add it more slowly at lower temperatures; Carefully control pH during precipitation around the isoelectric point. |
| Dark/Colored Product | Residual MnO₂; Polymeric byproducts | Ensure complete quenching of oxidant; Use activated charcoal during recrystallization. |
| Reaction Uncontrolled | Rapid addition of oxidant; Insufficient cooling | Add oxidant dropwise or in small portions; Use an efficient ice/salt bath; Increase solvent volume (dilution).[9] |
| Product Fails to Precipitate | Incorrect pH; Formation of a soluble salt | Adjust pH carefully towards the isoelectric point (typically pH 3-5); Ensure you have not overshot and made the solution too acidic or basic. |
| Persistent Impurities | Ineffective purification | Re-purify using the acid-base precipitation method followed by a careful recrystallization from a different solvent system. Consider column chromatography if necessary.[9] |
Section 4: Visualization of Key Processes
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis issues.
Diagram 2: Hantzsch Pyridine Synthesis Mechanism
This mechanism, while not a direct route to the target molecule, is fundamental to pyridine chemistry and illustrates the formation of the core ring structure.[5][6][7][8]
Caption: Mechanism of the classical Hantzsch pyridine synthesis.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. CA2263912A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 3. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 4. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Crude 3,5-Dimethylpyridine-4-carboxylic Acid
Welcome to the technical support center for the purification of crude 3,5-dimethylpyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Crude reaction mixtures often contain unreacted starting materials, byproducts, and other process-related impurities that must be effectively removed. This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 151.16 g/mol | --INVALID-LINK--[2] |
| Appearance | White crystalline solid | --INVALID-LINK--[2] |
| Melting Point | 73-77 °C | --INVALID-LINK--[2] |
| Boiling Point | 387.9 °C at 760 mmHg | --INVALID-LINK--[3] |
| Density | 1.183 g/cm³ | --INVALID-LINK--[3] |
| Solubility | Soluble in ethanol and ether; insoluble in water | --INVALID-LINK--[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities will largely depend on the synthetic route employed. Common impurities can include unreacted starting materials such as 3,5-lutidine, oxidizing agents, and byproducts from side reactions. For instance, if the synthesis involves oxidation of 3,5-lutidine, you might find residual 3,5-lutidine-N-oxide.[5] It is also possible to have related pyridine carboxylic acid isomers as minor impurities.[6]
Q2: I'm observing a persistent yellow or brown color in my purified product. What could be the cause?
A2: Discoloration in pyridine-containing compounds can often be attributed to the presence of trace impurities or degradation products.[7] Even small amounts of oxidized species or highly conjugated byproducts can impart color. We recommend treatment with activated charcoal during the recrystallization process to adsorb these colored impurities.
Q3: My compound seems to be water-soluble, making extraction from an aqueous reaction mixture difficult. What should I do?
A3: While this compound itself has low water solubility, its salt forms are highly water-soluble. The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group, making it zwitterionic at certain pH values. To extract it into an organic solvent, you need to adjust the pH of the aqueous solution to the isoelectric point of the molecule, where it has minimal net charge and thus minimal water solubility.
Q4: Can I use sublimation to purify this compound?
A4: Sublimation can be a viable technique for purifying some pyridine carboxylic acids, particularly for removing non-volatile inorganic salts.[8] Given the relatively low melting point of this compound, sublimation under reduced pressure could be an effective final polishing step to achieve high purity, especially for removing inorganic impurities.[8]
Purification Workflow Overview
The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. Below is a general workflow that can be adapted to your specific needs.
Caption: General purification workflow for crude this compound.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Issue 1: The compound does not crystallize upon cooling.
-
Cause: The solution may be too dilute (too much solvent was added).
-
Solution: Gently heat the solution to evaporate some of the solvent and re-cool. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
-
Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of pure this compound.
-
Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
Issue 2: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Attempt a preliminary purification step, such as an acid-base extraction, to remove the bulk of the impurities before recrystallization.
Issue 3: Poor recovery of the purified compound.
-
Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Cause: The crystals were washed with a solvent at room temperature.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[9]
Acid-Base Extraction
Acid-base extraction is an effective liquid-liquid extraction technique to separate acidic and basic compounds from neutral impurities.
Issue 1: Incomplete separation of the layers.
-
Cause: The densities of the organic and aqueous layers are too similar.
-
Solution: Try adding a saturated solution of sodium chloride (brine) to the aqueous layer to increase its density and promote better separation.
-
Cause: Formation of an emulsion at the interface.
-
Solution: Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help to break up the emulsion.
Issue 2: Low yield of the precipitated product after acidification.
-
Cause: Incomplete extraction of the carboxylate salt into the aqueous layer.
-
Solution: Ensure thorough mixing of the two phases during the extraction. Perform multiple extractions with fresh aqueous base to maximize the transfer of the carboxylate.[2]
-
Cause: Insufficient acidification of the aqueous layer.
-
Solution: Add the acid dropwise and monitor the pH with pH paper. Ensure the solution is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and cause precipitation.[10]
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Issue 1: The compound does not move down the column.
-
Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Issue 2: The compound elutes too quickly with the solvent front.
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
Issue 3: Poor separation of the desired compound from impurities.
-
Cause: The chosen mobile phase does not provide adequate resolution.
-
Solution: Perform a systematic solvent screen using thin-layer chromatography (TLC) to identify a solvent system that gives good separation between your product and the impurities.
-
Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This is a robust method for obtaining high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Start with approximately 4 mL of ethanol per gram of crude material.[11] Heat the mixture on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.[11]
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50 v/v).[9]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Step-by-step workflow for the recrystallization of this compound.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate or Dichloromethane
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (approximately 10 mL per gram of crude material).[12]
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with two more portions of 1 M sodium bicarbonate solution, combining all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 6 M HCl dropwise with stirring until the pH is approximately 2-3 (check with pH paper). A white precipitate of this compound should form.[10]
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Workup of Organic Layer (for neutral impurities): Wash the organic layer from the extraction with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to recover any neutral impurities.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For very high purity requirements or for the separation of closely related impurities, preparative reverse-phase HPLC is a powerful technique.
Instrumentation and Conditions:
-
Column: C18 stationary phase (preparative scale)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
Suggested Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).
-
Injection: Inject the sample onto the equilibrated preparative HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile and water, typically by rotary evaporation followed by lyophilization, to obtain the purified product.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. sincerechemical.com [sincerechemical.com]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,5-Dimethylpyridine-4-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3,5-dimethylpyridine-4-carboxylic acid. Here, we address common challenges, with a focus on troubleshooting and mitigating side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound can be approached through several primary routes, each with its own set of advantages and potential side reactions. The most common strategies include:
-
The Hantzsch Dihydropyridine Synthesis: This is a classical and versatile multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the desired pyridine core.[1][2] The final carboxylic acid is then obtained through hydrolysis and decarboxylation of the ester groups.[4]
-
Oxidation of 3,5-Lutidine Derivatives: This approach starts with the more readily available 3,5-lutidine (3,5-dimethylpyridine). The synthesis involves the oxidation of one of the methyl groups to a carboxylic acid. This can be a challenging step due to the potential for over-oxidation or reaction at other positions on the pyridine ring.
-
Hydrolysis of a 4-Cyano-3,5-dimethylpyridine Precursor: This method involves the synthesis of 4-cyano-3,5-dimethylpyridine, followed by hydrolysis of the nitrile group to the carboxylic acid.[5] This route can be very effective, provided the cyanopyridine precursor is accessible.
Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section provides in-depth guidance on identifying and resolving common side reactions encountered during the synthesis of this compound.
Issue 1: Incomplete Oxidation in Hantzsch Synthesis
Symptom: Your final product is contaminated with a significant amount of the 1,4-dihydropyridine intermediate.
Root Cause Analysis: The Hantzsch synthesis initially produces a stable 1,4-dihydropyridine (a "Hantzsch ester").[1] The conversion of this intermediate to the final aromatic pyridine requires an oxidation step. Incomplete oxidation is a common issue, leading to reduced yields of the desired product. The driving force for this oxidation is the formation of the stable aromatic pyridine ring.[2][3]
Troubleshooting Protocol:
-
Selection of Oxidizing Agent:
-
Mild Oxidants: For many substrates, mild oxidizing agents like nitric acid or ferric chloride are sufficient.[2][4]
-
Stronger Oxidants: If incomplete oxidation persists, stronger reagents such as potassium permanganate or manganese dioxide can be employed for a more forceful conversion.[2]
-
"Green" Alternatives: Consider using water as the reaction solvent with direct aromatization using ferric chloride, which can be a more environmentally benign approach.[2][3]
-
-
Reaction Conditions Optimization:
-
Temperature: Ensure the reaction temperature is adequate for the chosen oxidant. Some oxidations may require heating to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
-
One-Pot Synthesis: To streamline the process and potentially improve yields, a one-pot synthesis where the Hantzsch condensation is immediately followed by in-situ aromatization can be effective.[2][3]
Visualizing the Pathway: Hantzsch Synthesis and the Critical Oxidation Step
Caption: The Hantzsch synthesis pathway, highlighting the critical oxidation step.
Issue 2: Over-oxidation and Ring Opening when Starting from 3,5-Lutidine
Symptom: Low yields of the desired carboxylic acid, with the presence of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) or other unidentified, highly polar byproducts.
Root Cause Analysis: The oxidation of a methyl group on the pyridine ring to a carboxylic acid requires potent oxidizing agents. However, these conditions can also lead to the oxidation of both methyl groups, resulting in the formation of isocinchomeronic acid. In very harsh conditions, oxidative degradation of the pyridine ring itself can occur.
Troubleshooting Protocol:
-
Selective Oxidation Methods:
-
Potassium Permanganate (KMnO₄): While a strong and common oxidant, its reactivity needs to be carefully controlled.
-
Stoichiometry: Use a precise stoichiometry of KMnO₄ to favor mono-oxidation. An excess will almost certainly lead to the dicarboxylic acid.
-
Temperature Control: Perform the reaction at lower temperatures to moderate the reaction rate and improve selectivity.
-
-
Selenium Dioxide (SeO₂): This reagent can offer better selectivity for the oxidation of a single methyl group.[6]
-
Catalytic Aerobic Oxidation: Systems employing N-hydroxyphthalimide (NHPI) with cobalt and manganese salts can provide a milder and more selective oxidation pathway.[6]
-
-
Stepwise Synthesis via an Aldehyde Intermediate:
-
A more controlled approach involves the initial selective oxidation of 3,5-lutidine to 3,5-dimethylpyridine-4-carboxaldehyde.
-
This aldehyde can then be more cleanly oxidized to the desired carboxylic acid using milder reagents, thereby avoiding the harsh conditions that lead to over-oxidation.
-
Comparative Data on Oxidizing Agents:
| Oxidizing Agent | Typical Side Products | Control Measures |
| Potassium Permanganate | Isocinchomeronic acid, ring-opened products | Strict stoichiometric and temperature control |
| Nitric Acid | Nitrated byproducts, over-oxidation | Careful control of concentration and temperature |
| Selenium Dioxide | Selenium-containing impurities | Effective for selective mono-oxidation, requires careful purification |
| Catalytic Air Oxidation | Can be slow, catalyst deactivation | Optimization of catalyst loading and reaction time |
Issue 3: Incomplete Hydrolysis and Amide Formation from a Cyanopyridine Precursor
Symptom: The presence of 3,5-dimethylpyridine-4-carboxamide in the final product.
Root Cause Analysis: The hydrolysis of a nitrile (cyanopyridine) to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis conditions (e.g., acid/base concentration, temperature, or reaction time) are insufficient, the reaction can stall at the amide stage.[7]
Troubleshooting Protocol:
-
Driving the Reaction to Completion:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to ensure the complete hydrolysis of the intermediate amide.[7] High-temperature water can be an effective medium for this transformation.[7]
-
Concentration of Acid or Base: For acid- or base-catalyzed hydrolysis, increasing the concentration of the catalyst can accelerate the second hydrolysis step. Strong bases like sodium or potassium hydroxide are commonly used.[8]
-
-
Enzymatic Hydrolysis for Selectivity:
-
For certain applications, if the amide is the desired product, enzymatic hydrolysis using a nitrilase can be highly selective, stopping the reaction at the amide stage and preventing further hydrolysis to the carboxylic acid.[5]
-
// Nodes Nitrile [label="4-Cyano-3,5-dimethylpyridine", fillcolor="#4285F4"]; Amide [label="3,5-Dimethylpyridine-4-carboxamide\n(Intermediate)", fillcolor="#FBBC05"]; CarboxylicAcid [label="this compound", fillcolor="#34A853"];
// Edges Nitrile -> Amide [label=" Partial Hydrolysis "]; Amide -> CarboxylicAcid [label=" Complete Hydrolysis ", color="#EA4335", fontcolor="#EA4335"]; }
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch_pyridine_synthesis [chemeurope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chempanda.com [chempanda.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
stability issues of 3,5-dimethylpyridine-4-carboxylic acid under acidic conditions
Technical Support Center: 3,5-Dimethylpyridine-4-carboxylic Acid
A Guide to Understanding and Managing Stability Under Acidic Conditions
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and formulation scientists who are utilizing this compound and may encounter stability challenges, particularly in acidic environments. We will delve into the fundamental chemistry governing its stability, provide actionable troubleshooting advice for common experimental issues, and equip you with robust protocols to assess stability in your own systems.
Our approach is grounded in established principles of physical organic chemistry and forced degradation studies. While specific literature on the acid-catalyzed degradation of this compound is not extensively detailed, the behavior of related pyridine carboxylic acids provides a strong predictive framework.
Frequently Asked Questions (FAQs)
This section addresses the core scientific questions regarding the stability of this compound.
Q1: What is the primary stability concern for this compound under acidic conditions?
The principal degradation pathway for this compound in the presence of acid, particularly with the application of heat, is decarboxylation . This chemical reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 3,5-lutidine (3,5-dimethylpyridine).
This is a well-documented reaction for many pyridine carboxylic acids.[1][2] The position of the carboxylic acid group on the pyridine ring significantly influences the rate of this reaction.
Q2: What is the proposed mechanism for the acid-catalyzed decarboxylation of this compound?
The decarboxylation of pyridine carboxylic acids in aqueous acidic solutions is often facilitated by the formation of a zwitterionic intermediate.[2][3] The reaction mechanism can be visualized as follows:
-
Protonation: The pyridine ring nitrogen, being basic, is protonated by the acid in the medium. This protonation increases the electron-withdrawing nature of the pyridine ring.
-
Formation of the Ylide/Carbanion: The protonated intermediate facilitates the cleavage of the carbon-carbon bond between the pyridine ring and the carboxyl group. This results in the elimination of CO₂ and the formation of a transient ylide or 2-pyridyl carbanion, which is then quickly protonated by the solvent.[3]
Below is a diagram illustrating the proposed decarboxylation pathway.
Caption: Proposed mechanism of acid-catalyzed decarboxylation.
Q3: What factors influence the rate of decarboxylation?
Several experimental parameters can significantly affect the rate of degradation:
-
Acidity (pH): The rate of decarboxylation for some pyridine carboxylic acids shows a dependence on pH, often exhibiting a rate maximum at a specific pH where the concentration of the reactive zwitterionic species is highest.[3][4]
-
Temperature: As with most chemical reactions, an increase in temperature will significantly accelerate the rate of decarboxylation. This is a critical factor to control in reactions and during purification steps like distillation.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.
Q4: How should I properly store and handle this compound?
To ensure the long-term integrity of the compound, we recommend the following:
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong acids and high temperatures.
-
Handling: When preparing solutions, especially acidic ones, it is advisable to do so at room temperature or below and use them promptly. If an acidic solution needs to be stored, even for a short period, it should be kept at a low temperature (e.g., 2-8 °C).
Troubleshooting Guide
This section is designed to help you resolve specific issues you may encounter during your experiments.
Issue: I am observing a significant amount of 3,5-lutidine as an impurity in my reaction mixture after performing a reaction under acidic conditions.
-
Potential Cause: The reaction conditions (high temperature, strong acid) are likely causing the decarboxylation of your starting material, this compound.
-
Troubleshooting Steps:
-
Lower the Temperature: If your reaction protocol allows, try running the reaction at a lower temperature. Evaluate the reaction progress at various temperatures to find a balance between the reaction rate and the stability of your starting material.
-
Modify the Acidic Catalyst: If possible, screen for a milder acidic catalyst that can still effectively promote your desired reaction but with a lower propensity to cause decarboxylation.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is achieved to prevent prolonged exposure to the harsh conditions.
-
Order of Addition: Consider adding the this compound to the reaction mixture at a later stage, if the chemistry permits, to reduce its residence time under the acidic conditions.
-
Issue: My HPLC analysis shows a decreasing peak area for this compound over time when I use an acidic mobile phase.
-
Potential Cause: The compound is likely degrading on-column or in the autosampler due to the acidic nature of the mobile phase.
-
Troubleshooting Steps:
-
Confirm Degradation Product: The primary degradation product is expected to be 3,5-lutidine. You can confirm this by preparing a standard of 3,5-lutidine and comparing its retention time with the observed impurity peak. A co-injection of your sample with the 3,5-lutidine standard should result in a single, larger peak if they are the same compound.
-
Use Freshly Prepared Solutions: Always analyze freshly prepared solutions to minimize the extent of degradation before analysis.
-
Control Autosampler Temperature: Set your autosampler temperature to a lower value (e.g., 4 °C) to slow down the degradation of the samples while they are waiting to be injected.
-
Adjust Mobile Phase pH: If your separation allows, try to use a less acidic mobile phase. A systematic study of the effect of mobile phase pH on both the separation and the stability of the analyte is recommended.
-
Experimental Protocols
To empower you to understand the stability of this compound within your specific matrix, we provide the following detailed protocols for conducting forced degradation studies, based on ICH guidelines.[5][6]
Protocol 1: Forced Degradation Study
This study will expose the compound to various stress conditions to identify potential degradation products and pathways.
Objective: To determine the intrinsic stability of this compound.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Class A volumetric flasks and pipettes
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
After incubation, cool to room temperature, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
After incubation, cool, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store a known quantity of the solid compound in an oven at 80 °C for 48 hours.
-
After exposure, dissolve the solid to prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare solutions from the exposed solid for analysis.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method (see Protocol 2).
Data Summary Table for Forced Degradation:
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 1 M HCl | 60 °C | 24 hours | High (Decarboxylation) |
| Base Hydrolysis | 1 M NaOH | 60 °C | 24 hours | Moderate |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Low to Moderate |
| Thermal | Dry Heat (Solid) | 80 °C | 48 hours | Moderate to High |
| Photolytic | ICH Q1B | Ambient | N/A | To be determined |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Development Workflow:
-
Initial Run: Inject a solution of the unstressed compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study (particularly the acid-stressed sample).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in the presence of degradation products. The peak for this compound should be spectrally pure.
-
Method Optimization: Adjust the gradient slope, mobile phase pH, and column temperature as needed to achieve adequate resolution (Rs > 2) between the parent compound and all degradation products.
-
Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
By following these guidelines and protocols, you will be well-equipped to manage the stability of this compound in your research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. onyxipca.com [onyxipca.com]
Technical Support Center: A Troubleshooting Guide for Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reactions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues in Pyridine Synthesis
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in pyridine synthesis and can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic investigation is the key to identifying and resolving the issue.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of your reactants is paramount. Impurities can lead to unwanted side reactions, poison catalysts, or complicate the purification process.[1][2]
-
Actionable Advice: Always use reagents of appropriate purity. For instance, in the Kröhnke synthesis, the α,β-unsaturated carbonyl compound should be free from polymerization, and the α-pyridinium methyl ketone salt must be completely dry.[3] It is highly recommended to purify starting materials like chalcones and α-pyridinium methyl ketone salts by recrystallization or column chromatography before use.[4]
-
-
Inefficient Reaction Conditions: The "classic" conditions for many named reactions are often not optimized.
-
Hantzsch Synthesis: Traditional methods using refluxing ethanol can be inefficient.[5] Consider employing a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been reported to boost yields to over 90%.[5][6] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles at elevated temperatures can also result in high yields.[5]
-
Bohlmann-Rahtz Synthesis: This synthesis often requires high temperatures for the cyclodehydration step, which can be a significant drawback.[7] The use of acid catalysis, such as with Amberlyst-15, can allow the reaction to proceed at much lower temperatures.[7][8]
-
Kröhnke Synthesis: While generally mild, the temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures (guideline is to not exceed 140°C) can cause decomposition.[3][4]
-
-
Incomplete Oxidation (Hantzsch Synthesis): The Hantzsch synthesis initially forms a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[1] Incomplete oxidation will directly lead to lower yields.[5]
-
Catalyst Activity: If your reaction is catalyzed, the catalyst's activity could be compromised.
Issue 2: Formation of Side Products & Difficult Purification
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity and simplify the workup?
Answer: The formation of side products is a common issue that consumes starting materials and complicates purification. Controlling stoichiometry, temperature, and sometimes the order of reagent addition can significantly improve the outcome.[3]
Potential Causes & Solutions:
-
Incorrect Order of Reagent Addition: In unsymmetrical syntheses, the order of addition can be critical.
-
Hantzsch Synthesis: For unsymmetrical products, incorrect addition can lead to undesired intermediates. It's often beneficial to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine.[5]
-
-
Poor Regioselectivity: Nucleophilic or electrophilic substitution on an existing pyridine ring can lead to mixtures of isomers.
-
Nucleophilic Substitution: Attack on unsubstituted pyridines generally favors the C2 and C4 positions due to stabilization of the Meisenheimer intermediate by the nitrogen atom.[10] Steric hindrance can be used to direct the reaction; a bulky nucleophile will favor the more accessible C4 position.[10]
-
Electrophilic Substitution: Pyridine is electron-deficient and generally unreactive towards electrophilic aromatic substitution. A common strategy is to first oxidize the pyridine to its N-oxide, which is more reactive and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[10]
-
-
Purification Challenges: The basic nature of the pyridine ring can cause issues like tailing on silica gel chromatography.
-
Actionable Advice:
-
Acid-Base Extraction: Utilize the basicity of the pyridine to your advantage. An acidic wash (e.g., dilute HCl) will protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities.[9]
-
Chromatography: To mitigate tailing on silica gel, add a small amount of a base like triethylamine to the eluent.[9]
-
Distillation: For volatile pyridine derivatives, distillation can be a very effective purification method.[9][11]
-
-
Decision-Making Workflow for Pyridine Synthesis Troubleshooting
This workflow provides a systematic approach to diagnosing and solving common issues in your pyridine synthesis experiments.
Caption: General troubleshooting workflow for low-yield or impure reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right pyridine synthesis method for my target molecule?
A1: The choice depends heavily on the desired substitution pattern and the availability of starting materials.
-
Hantzsch Synthesis: Ideal for producing symmetrically substituted dihydropyridines (and subsequently pyridines). While modifications exist for asymmetrical products, they can be challenging.[12][13]
-
Bohlmann-Rahtz Synthesis: A versatile method for generating 2,3,6-trisubstituted pyridines from enamines and ethynylketones.[7][14]
-
Kröhnke Synthesis: Excellent for creating highly functionalized and polysubstituted pyridines.[15]
-
Metal-Catalyzed Cycloadditions: Co-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are very atom-efficient for producing 2-substituted pyridines, though they can have regioselectivity issues with unsymmetrical alkynes.[12][16]
Q2: What are the essential safety precautions when working with pyridine and its derivatives?
A2: Pyridine is a flammable, toxic liquid with a pungent odor.[17] Proper handling is crucial to mitigate health risks.
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling harmful fumes.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[17]
-
Storage: Store pyridine in a cool, well-ventilated area away from ignition sources in clearly labeled, compatible containers.[17]
-
First Aid: In case of skin contact, wash the area immediately with soap and water. For eye contact, rinse with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air immediately.[17][18]
Q3: My Hantzsch synthesis is giving me a low yield. What are the most common causes?
A3: Low yields in the Hantzsch synthesis are a very common problem. The primary culprits are often suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, and the formation of side products.[1][5][6] The classical one-pot method frequently suffers from long reaction times and harsh conditions.[6] Modern approaches using catalysts, ultrasound, or microwave assistance can dramatically improve yields and reduce reaction times.[6]
Q4: I am having trouble with regioselectivity in my substitution reaction on a pyridine ring. What can I do?
A4: Regioselectivity is governed by the electronic nature of the pyridine ring and steric factors. For nucleophilic substitutions, which favor the C2 and C4 positions, you can use steric hindrance to your advantage by employing bulky nucleophiles to favor C4 attack.[10] For electrophilic substitutions, the most effective strategy is to first form the pyridine N-oxide, which activates the ring and directs substitution to the C4 position.[10]
Experimental Protocols
Modified Hantzsch Pyridine Synthesis (High Yield, Solvent-Free)
This protocol utilizes γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions, leading to high yields in short reaction times.[5]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
γ-Al2O3 nanoparticles (0.2 g)
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticles in a round-bottom flask.
-
Heat the mixture to 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Completion is typically within 5-25 minutes.
-
Cool the reaction mixture to room temperature.
-
Add ethanol and stir to dissolve the product.
-
Filter the mixture to recover the catalyst, which can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude 1,4-dihydropyridine.
-
Purify the product by recrystallization (e.g., from ethanol).
-
To obtain the final pyridine, oxidize the purified 1,4-dihydropyridine with a suitable oxidizing agent (e.g., iodine in refluxing methanol).[5]
One-Pot Bohlmann-Rahtz Pyridine Synthesis with Amberlyst-15
This method uses a solid acid catalyst for easy removal and avoids the isolation of the aminodiene intermediate.[7]
Materials:
-
Enamine (1 mmol)
-
Alkynone (1.2 mmol)
-
Amberlyst-15 ion exchange resin
-
Ethanol
Procedure:
-
Dissolve the enamine and alkynone in ethanol.
-
Add Amberlyst-15 to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and filter to remove the Amberlyst-15 catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude pyridine product by column chromatography or distillation.
Data Summary Table
| Synthesis Method | Common Problem | Key Optimization Parameter | Typical Yield Range |
| Hantzsch | Low Yield | Catalyst & Solvent System | 30% (classic) to >90% (optimized)[5][6] |
| Bohlmann-Rahtz | High Temperature | Acid Catalysis | Good to Excellent[7] |
| Kröhnke | Reagent Purity | Starting Material Purification | 60% to >90%[4] |
| Chichibabin | Low Yield | Catalyst & Temperature | ~30%[13] |
Logical Relationships in Pyridine Reactivity
This diagram illustrates the factors influencing the regioselectivity of substitution reactions on the pyridine ring.
Caption: Factors influencing regioselectivity in pyridine substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 12. baranlab.org [baranlab.org]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 18. oxfordlabchem.com [oxfordlabchem.com]
avoiding byproduct formation in pyridine carboxylation
Welcome to the Technical Support Center for Pyridine Carboxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to Pyridine Carboxylation Challenges
The selective C-H carboxylation of pyridines is a powerful tool for the synthesis of valuable building blocks in pharmaceuticals and agrochemicals. However, the inherent electronic properties of the pyridine ring can lead to challenges with regioselectivity and the formation of unwanted byproducts. This guide provides practical, experience-driven advice to address these common issues.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Issue 1: Poor Regioselectivity - A Mixture of Carboxylated Isomers
Q: My reaction is producing a mixture of C2, C3, C4, and/or C5 carboxylated pyridines. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge in pyridine functionalization. The outcome is highly dependent on the reaction mechanism, which is dictated by your choice of reagents and reaction conditions.
Root Causes & Solutions:
-
Electrophilic vs. Nucleophilic Attack: Pyridine's electron-deficient nature makes it susceptible to nucleophilic attack at the C2 and C4 positions, while electrophilic substitution favors the C3 position.[1] Understanding the nature of your carboxylation agent is key.
-
Catalyst and Ligand Choice:
-
For C4-Selective Carboxylation: A copper-catalyzed approach using a phosphonium salt intermediate has shown high selectivity for the C4 position.[2] This method involves a one-pot protocol with CuCl as the catalyst, TMEDA as the ligand, and ZnEt2 as a reductant.[2]
-
For C3-Selective Carboxylation: Nickel-catalyzed reactions with a directive ligand that incorporates an aluminum-binding side-arm can override the intrinsic electronic preference for C2/C4, leading to C3 alkenylation, a related C-C bond formation.[3] While not a direct carboxylation, this principle of overriding intrinsic reactivity is crucial.
-
-
Electrochemical Control: Electrochemical methods offer tunable regioselectivity. By simply changing the electrolysis setup, you can favor different isomers.[4][5][6][7]
-
A divided electrochemical cell promotes C5-carboxylation .[4][5][6][7]
-
An undivided electrochemical cell favors C4-carboxylation .[4][5][6][7] This is due to a paired-electrolysis mechanism where anodically generated iodine acts as a hydrogen-atom transfer agent, altering the reaction pathway.[4][5]
-
Experimental Protocol: Electrochemical Regiodivergent Carboxylation
-
General Setup: In an electrochemical cell, combine the pyridine substrate, an electrolyte (e.g., nBu4NI), and a suitable solvent (e.g., NMP).[5]
-
For C5-Selectivity (Divided Cell):
-
Use a divided cell with a sacrificial anode (e.g., Zn) and a cathode (e.g., Fe).
-
Add Cu(OTf)2 and KOtBu as additives.
-
Saturate the electrolyte solution with CO2.
-
Apply a constant current (e.g., 5 mA).
-
-
For C4-Selectivity (Undivided Cell):
-
Use an undivided cell with appropriate electrodes.
-
The in-situ generation of a hydrogen-atom acceptor is key to directing the selectivity.
-
Issue 2: Significant Decarboxylation of the Product
Q: I'm observing the formation of the parent pyridine, indicating my desired pyridine carboxylic acid is decarboxylating. How can I prevent this?
A: Decarboxylation is a common thermal decomposition pathway for carboxylic acids, and pyridine carboxylic acids are no exception.[1] The stability of the resulting carbanion or zwitterion intermediate plays a crucial role.
Root Causes & Solutions:
-
High Reaction Temperatures: Elevated temperatures are a primary driver of decarboxylation.
-
Solution: If possible, reduce the reaction temperature. Explore catalysts or reaction conditions that allow for milder transformations. For example, some copper-catalyzed carboxylations can be performed at room temperature.[2]
-
-
Acid/Base Conditions: The stability of the pyridine carboxylic acid is pH-dependent. The zwitterionic form of picolinic acid (2-pyridinecarboxylic acid) is proposed as an intermediate in its decarboxylation.[8]
-
Solution: Carefully control the pH of your reaction and work-up. If the reaction is run under basic conditions, the carboxylate salt is generally more stable to decarboxylation than the free acid.
-
-
Solvent Effects: The solvent can influence the rate of decarboxylation.
-
Solution: Screen different solvents. For instance, using p-cymene has been shown to increase yields in the Hammick reaction, which involves the thermal decarboxylation of α-picolinic acids.
-
Issue 3: Formation of Dicarboxylic Acids (Over-Carboxylation)
Q: My analysis shows the presence of dicarboxylated pyridines. How can I favor mono-carboxylation?
A: Over-carboxylation, or the formation of dicarboxylic acids, can occur if the mono-carboxylated product is more reactive than the starting material under the reaction conditions.
Root Causes & Solutions:
-
Stoichiometry of Reagents: An excess of the carboxylating agent or prolonged reaction times can lead to multiple carboxylations.
-
Solution: Carefully control the stoichiometry. Use the pyridine as the limiting reagent if possible. Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the desired mono-carboxylated product is maximized.
-
-
Reaction Conditions: Harsh reaction conditions can promote over-carboxylation.
-
Solution: Employ milder reaction conditions. This could involve lower temperatures, less reactive carboxylating agents, or catalysts that are selective for mono-functionalization.
-
-
Substrate Reactivity: The electronic properties of the mono-carboxylated pyridine may make it more susceptible to a second carboxylation.
-
Solution: If you are developing a new method, consider that electron-donating groups can activate the ring towards further functionalization. The position of the first carboxyl group will also influence the position of the second. For example, 2,2'-bipyridine has been shown to undergo dicarboxylation to yield the 5,5'-dicarboxylated product.[5]
-
Issue 4: Presence of Unidentified Byproducts and Reaction "Tar"
Q: My reaction mixture is complex, with several unidentified spots on TLC and the formation of a dark, tar-like substance. What are the likely causes and how can I clean up my reaction?
A: A complex reaction mixture with "tar" formation often points to decomposition pathways or side reactions with the solvent or reagents.
Root Causes & Solutions:
-
Thermal Decomposition: At high temperatures, pyridine can undergo thermal decomposition through radical pathways, which can lead to polymerization and the formation of "soot".
-
Solution: As with decarboxylation, reducing the reaction temperature is crucial.
-
-
Reactions with Strong Bases/Organometallics: Strong bases like organolithium reagents can deprotonate the pyridine ring, forming pyridyl carbanions.[9] These highly reactive intermediates can lead to a variety of side reactions, including undesired alkylation or arylation if trace impurities are present.
-
Solvent Reactivity: Some solvents can react under the conditions used for carboxylation. For example, solvents with acidic protons can be deprotonated by strong bases, leading to their participation in the reaction.
-
Solution: Choose a solvent that is inert under your reaction conditions. Thoroughly dry all solvents to prevent side reactions with water.
-
-
Catalyst Decomposition/Side Reactions: The catalyst itself may be a source of impurities. Pyridines are known to be potential poisons for some metal catalysts.[3]
-
Solution: Use high-purity catalysts and consider purification methods to remove catalyst residues during work-up (e.g., filtration through silica gel or celite).
-
Workflow for Reaction Optimization to Minimize Byproducts
Caption: A systematic approach to troubleshooting complex byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyridine carboxylation?
A1: The most common byproducts include:
-
Regioisomers: Other positional isomers of the desired pyridine carboxylic acid.
-
Parent Pyridine: Formed from the decarboxylation of the product.
-
Dicarboxylic Acids: Resulting from over-carboxylation of the pyridine ring.
-
Products from side reactions with the solvent or base: For example, if using an organolithium reagent, you might see alkylated or arylated pyridines.
Q2: How can I purify my pyridine carboxylic acid from the reaction mixture?
A2: Purification can be challenging due to the polar and often zwitterionic nature of pyridine carboxylic acids.
-
Extraction: The solubility of pyridine carboxylic acids in water and organic solvents can vary depending on the pH and the position of the carboxyl group. It is often necessary to adjust the pH of the aqueous layer to either protonate or deprotonate the molecule to facilitate extraction into an organic solvent.
-
Crystallization: Recrystallization from a suitable solvent system is a common method for purification.
-
Chromatography:
-
HPLC: Reversed-phase HPLC with a mixed-mode column (e.g., reversed-phase and cation-exchange) can be very effective for separating isomers.[11] The retention time can be controlled by adjusting the mobile phase composition (acetonitrile content, buffer concentration, and pH).[11]
-
Ion-exchange chromatography can also be employed for the purification of these ionic compounds.[12]
-
Q3: How do I analytically differentiate between the regioisomers of my product?
A3: Spectroscopic and chromatographic methods are essential:
-
NMR Spectroscopy:
-
¹H NMR: The substitution pattern on the pyridine ring results in distinct chemical shifts and coupling patterns for the aromatic protons.[13]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the position of the carboxyl group. The carbonyl carbon itself will have a characteristic chemical shift in the range of 160-180 ppm.[14]
-
2D NMR (COSY, HSQC): These techniques can help to definitively assign the proton and carbon signals and confirm the connectivity of the atoms, thus confirming the isomeric structure.[13]
-
-
HPLC: As mentioned above, HPLC is a powerful tool for separating and quantifying regioisomers.[11][15]
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on a Pyridine Ring
| Proton Position | Typical Chemical Shift (ppm) |
| H-2, H-6 | 8.5 - 8.7 |
| H-3, H-5 | 7.1 - 7.5 |
| H-4 | 7.5 - 7.9 |
Note: These are approximate ranges and will be influenced by the presence of the carboxyl group and other substituents.
Q4: Can the choice of solvent influence byproduct formation?
A4: Absolutely. The solvent can play several roles:
-
Solubility: It must solubilize the reactants and reagents.
-
Reactivity: Protic solvents may react with strong bases or organometallics. Aprotic solvents can also form adducts or participate in side reactions under certain conditions.
-
Influence on Mechanism: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, which in turn affects regioselectivity and the propensity for side reactions.
Diagram of Key Factors Influencing Pyridine Carboxylation Outcomes
Caption: Interplay of reaction parameters on the outcome of pyridine carboxylation.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 3. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. azom.com [azom.com]
- 8. Adduct formation between pyridine-2-thiones and acetylenic carbonyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. helixchrom.com [helixchrom.com]
- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Technical Guide to Pyridine Carboxylic Acid Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the three isomers of pyridine carboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid or niacin), and isonicotinic acid (pyridine-4-carboxylic acid). Understanding the distinct physicochemical properties, analytical signatures, and biological activities of these isomers is paramount for their effective application in research, particularly in the realm of drug discovery and development.[1][2]
Introduction: The Subtle Yet Significant Differences of Isomeric Position
Picolinic, nicotinic, and isonicotinic acids are structural isomers, sharing the same molecular formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ).[3] The sole difference lies in the position of the carboxylic acid group on the pyridine ring. This seemingly minor structural variation imparts surprisingly distinct physicochemical and biological properties, a classic example of how molecular geometry dictates function.
The pyridine ring, being electron-deficient, and the carboxylic acid group, with its capacity for hydrogen bonding and metal chelation, are the key functional components.[1] Their relative positioning influences intramolecular interactions, crystal packing, and interactions with biological targets.[1] For instance, picolinic acid's adjacent nitrogen and carboxylic acid groups allow for intramolecular hydrogen bonding and potent bidentate chelation, properties not shared by the other two isomers.[3] These differences are fundamental to their unique roles in biological systems and their diverse applications, ranging from essential vitamins to precursors for antitubercular drugs.[1][4][5]
Physicochemical Properties: A Quantitative Comparison
The positional isomerism of the carboxylic acid group directly impacts key physicochemical properties such as melting point, solubility, and acidity (pKa). These differences are critical for considerations in synthesis, formulation, and predicting biological behavior.
| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |
| Appearance | White to off-white crystalline solid[3] | White, translucent crystals[5] | White to light yellow crystalline powder[6] |
| Melting Point (°C) | 137–142[3] | 237[5] | 319 (sublimes)[6] |
| Solubility in Water | Highly soluble (~960 mg/mL at 20°C)[3] | Soluble (18 g/L)[5] | Slightly soluble in cold water, soluble in hot water[6] |
| pKa | ~1.0 (carboxylic acid), ~5.4 (pyridinium) | ~2.0, 4.85[5] | ~1.77 (pyridinium), ~4.9 (carboxylic acid)[7] |
The significantly lower melting point of picolinic acid can be attributed to the intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, which reduces intermolecular hydrogen bonding and weakens the crystal lattice. Isonicotinic acid's high melting point and lower solubility in cold water suggest a more stable crystal lattice with strong intermolecular interactions.
Analytical Characterization and Differentiation
Accurate identification and quantification of these isomers, whether in a reaction mixture or a biological matrix, are crucial. Various analytical techniques can be employed, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of pyridine carboxylic acid isomers. The subtle differences in their polarity and ionic character can be exploited for effective separation.
This protocol is adapted from a method utilizing a mixed-mode reversed-phase/cation-exchange column, which provides excellent selectivity for these polar, ionizable compounds.[8][9]
Objective: To achieve baseline separation of picolinic acid, nicotinic acid, and isonicotinic acid in a standard mixture.
Materials:
-
HPLC system with UV detector
-
Coresep 100 mixed-mode reversed-phase/cation-exchange column (4.6 x 150 mm) or equivalent[9]
-
Picolinic acid, nicotinic acid, and isonicotinic acid standards
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 5% Acetonitrile and 95% aqueous solution containing 0.15% phosphoric acid.[9] Degas the mobile phase before use. The acidic mobile phase ensures the protonation of the pyridine nitrogen, facilitating interaction with the cation-exchange stationary phase, while the reversed-phase character of the column provides separation based on hydrophobicity.
-
Standard Solution Preparation: Prepare a stock solution containing all three isomers at a concentration of 1 mg/mL each in the mobile phase. From this, prepare a working standard of 0.3 mg/mL by dilution with the mobile phase.[9]
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram. The retention times will allow for the identification and quantification of each isomer.
Expected Outcome: The three isomers will be well-separated, with distinct retention times, allowing for their individual quantification. The elution order will depend on the specific interactions with the mixed-mode stationary phase.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the molecular structure and can be used to differentiate the isomers based on their unique spectral fingerprints.
Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing the isomers. The chemical shifts of the protons and carbons on the pyridine ring are highly sensitive to the position of the electron-withdrawing carboxylic acid group.
-
¹H NMR: The protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns for each isomer. Generally, protons ortho and para to the carboxylic acid group will be the most deshielded (shifted downfield). The integration of the signals will confirm the number of protons at each position.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also characteristic. The carbon bearing the carboxylic acid group will have a distinct chemical shift, as will the other ring carbons, reflecting the electronic effects of the substituent.[10][11][12]
Distinguishing Features in NMR:
-
Picolinic Acid: The proton at the 6-position is typically the most deshielded due to its proximity to both the nitrogen and the carboxylic acid group.
-
Nicotinic Acid: The proton at the 2-position is generally the most deshielded.
-
Isonicotinic Acid: Due to symmetry, there will be only two signals for the four ring protons, appearing as two distinct doublets.
The IR spectra of the three isomers show characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring. The position of the C=O stretching vibration can be influenced by intramolecular hydrogen bonding, which is present in picolinic acid. This can lead to a shift in the C=O absorption frequency compared to nicotinic and isonicotinic acids.
Gas Chromatography (GC)
Direct analysis of these carboxylic acids by GC is challenging due to their low volatility and high polarity. Therefore, derivatization is typically required to convert them into more volatile and thermally stable esters.[13]
Objective: To analyze and differentiate the isomers using GC-MS after converting them to their corresponding esters.
-
Derivatization: The carboxylic acid group is converted to an ester (e.g., methyl or ethyl ester) using a suitable derivatizing agent like ethyl chloroformate in the presence of a catalyst such as pyridine.[13][14]
-
GC Separation: The resulting volatile derivatives are then separated on a GC column, typically a non-polar or medium-polarity column.
-
MS Detection: The separated esters are detected by a mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for unambiguous identification.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on the thermal stability and phase transitions of the isomers. As noted in the physicochemical properties table, the isomers have distinct melting points, which can be precisely measured by DSC. TGA can reveal differences in their decomposition temperatures and pathways.
Differential Applications in Research and Drug Development
The distinct properties of each isomer translate into a diverse range of applications, particularly in the pharmaceutical and life sciences sectors.
Picolinic Acid (2-Pyridinecarboxylic Acid)
-
Chelating Agent: Its ability to form stable complexes with metal ions is a key feature. Chromium picolinate is a popular nutritional supplement.[3] This chelating property is also being explored for its potential in modulating metal-dependent biological processes.
-
Immunomodulatory and Anti-infective Agent: Picolinic acid is an endogenous metabolite of tryptophan and has been shown to possess immunomodulatory, neuroprotective, and anti-viral properties.[3][15] It is the active substance in the investigational drug PCL-016.[3]
-
Drug Discovery Scaffold: The picolinate structure is a "privileged" scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, including enzyme inhibitors.[16][17]
Nicotinic Acid (3-Pyridinecarboxylic Acid / Niacin)
-
Vitamin B3: Nicotinic acid is an essential human nutrient (Vitamin B3) vital for cellular metabolism.[5][18]
-
Lipid-Lowering Agent: In pharmacological doses, it is used to treat hyperlipidemia by lowering LDL cholesterol and triglycerides while raising HDL cholesterol.[5][19][20]
-
Pharmaceutical Formulations: It is widely used in dietary supplements and as a prescription medication for cardiovascular health.[18][19][21]
-
Agrochemicals: It finds application in agriculture as a plant growth regulator.[18]
Isonicotinic Acid (4-Pyridinecarboxylic Acid)
-
Pharmaceutical Intermediate: A primary application of isonicotinic acid is as a key intermediate in the synthesis of the antitubercular drug isoniazid.[4][6][22]
-
Coordination Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal complexes with potential catalytic and material science applications.[6][22]
-
Agrochemicals: Derivatives of isonicotinic acid are also utilized in the development of agrochemicals.[22]
-
Research Chemical: It serves as a starting material for the synthesis of various heterocyclic compounds and potential antimalarial agents.[6]
Conclusion
The comparative analysis of picolinic, nicotinic, and isonicotinic acids underscores the profound impact of isomeric substitution on the chemical, physical, and biological properties of molecules. For researchers and professionals in drug development, a thorough understanding of these differences is not merely academic but a practical necessity for designing and executing successful research programs. From selecting the appropriate analytical method for quality control to designing novel therapeutics based on these versatile scaffolds, the principles outlined in this guide provide a foundational framework for informed decision-making. The continued exploration of these isomers and their derivatives promises to yield new insights and applications across various scientific disciplines.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. chempanda.com [chempanda.com]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 7. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. chemimpex.com [chemimpex.com]
- 19. drugs.com [drugs.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 22. nbinno.com [nbinno.com]
A Comparative Guide to the Structural Validation of Synthesized 3,5-Dimethylpyridine-4-carboxylic Acid
In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of novel compounds are paramount. The structural integrity of a molecule dictates its function, efficacy, and safety. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of a custom-synthesized batch of 3,5-dimethylpyridine-4-carboxylic acid, a key intermediate in the development of various bioactive molecules. We will move beyond a simple recitation of data, delving into the why behind our methodological choices and demonstrating a self-validating analytical workflow.
The Synthetic Pathway: A Modified Approach
The synthesis of this compound was achieved through a multi-step process, beginning with the Hantzsch pyridine synthesis to form the foundational pyridine ring, followed by subsequent oxidation and hydrolysis steps. This particular pathway was selected over alternative routes, such as those starting from 2,6-lutidine, due to higher overall yields and greater control over regioselectivity, a critical consideration for avoiding isomeric impurities.
Our chosen synthetic route offers:
-
High Purity: Minimizes the formation of the closely related 2,6-dimethylpyridine-4-carboxylic acid isomer.
-
Scalability: The reaction conditions are amenable to scaling for larger batch productions required in later drug development phases.
-
Cost-Effectiveness: Utilizes readily available and less expensive starting materials compared to some multi-step functional group interconversion strategies.
The Imperative of Orthogonal Validation
A single analytical technique is rarely sufficient to unequivocally confirm the structure of a synthesized molecule. We employ a strategy of orthogonal validation, where each method provides a different and complementary piece of the structural puzzle. This approach creates a robust, self-validating system that significantly increases the confidence in our final structural assignment.
The analytical workflow for the structural validation of this compound is a sequential and logical process. It begins with Infrared (IR) Spectroscopy to identify key functional groups. This is followed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy to determine the carbon-hydrogen framework and the chemical environment of each atom. Finally, Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition. This multi-technique approach ensures a comprehensive and unambiguous structural elucidation.
Caption: Workflow for Synthesis and Structural Validation.
Comparative Analysis of Spectroscopic Data
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis, providing rapid confirmation of the key functional groups. The presence of a carboxylic acid is unequivocally identified by its characteristic absorptions.
Experimental Protocol:
A small amount of the dried, synthesized product was mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer from 4000 to 400 cm⁻¹.
Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | ~3000 (broad) | Confirms the presence of the carboxylic acid hydroxyl group, with the broadness indicating hydrogen bonding.[1][2][3][4][5] |
| C-H (Aromatic/Alkyl) | 3100-3000 / 2980-2850 | 3050, 2925 | Indicates the presence of both aromatic C-H bonds on the pyridine ring and C-H bonds of the methyl groups. |
| C=O (Carboxylic Acid) | 1760-1690 | 1715 | Strong absorption characteristic of a carbonyl group in a carboxylic acid, suggesting dimerization.[1][3][4][5] |
| C=C / C=N (Aromatic) | 1600-1450 | 1580, 1470 | Confirms the presence of the pyridine ring. |
| C-O (Carboxylic Acid) | 1320-1210 | 1280 | Supports the presence of the carboxylic acid C-O single bond.[1] |
Insight: The IR spectrum provides immediate and strong evidence for the successful incorporation of the carboxylic acid functional group onto the pyridine scaffold. The broad O-H stretch is a classic hallmark of a carboxylic acid.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR were employed to map out the precise connectivity of atoms in the molecule.
Experimental Protocol:
The synthesized compound (~10-20 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
¹H NMR provides information on the number of different types of protons and their neighboring environments.
Data Comparison:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| -COOH | 12.0-13.0 | 12.5 | Singlet (broad) | 1H | The downfield chemical shift is characteristic of a highly deshielded carboxylic acid proton. |
| H-2, H-6 (Pyridine) | 8.2-8.5 | 8.3 | Singlet | 2H | The singlet multiplicity confirms the symmetrical substitution at the 3 and 5 positions. The chemical shift is consistent with protons adjacent to the nitrogen in a pyridine ring.[6] |
| -CH₃ | 2.2-2.5 | 2.4 | Singlet | 6H | The integration value of 6H and the singlet multiplicity confirm the presence of two equivalent methyl groups. |
Insight: The ¹H NMR data strongly supports the proposed 3,5-disubstituted pattern. The absence of any splitting for the aromatic protons is a key indicator of this symmetrical arrangement, effectively ruling out other isomers.
¹³C NMR provides a count of the unique carbon environments in the molecule.
Data Comparison:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Interpretation |
| C=O | 165-185 | 168.2 | Confirms the carboxylic acid carbonyl carbon.[5] |
| C-4 (Pyridine) | 135-145 | 140.1 | The carbon atom bearing the carboxylic acid group. |
| C-2, C-6 (Pyridine) | 147-150 | 148.5 | The two equivalent carbon atoms adjacent to the nitrogen.[6][7] |
| C-3, C-5 (Pyridine) | 130-140 | 135.7 | The two equivalent carbon atoms bearing the methyl groups.[6][7] |
| -CH₃ | 18-25 | 18.9 | The two equivalent methyl group carbons.[6] |
Insight: The ¹³C NMR spectrum is in excellent agreement with the proposed structure, showing the expected number of signals for a symmetrical 3,5-disubstituted pyridine ring. The chemical shifts are consistent with values reported for similar pyridine derivatives.[8][9][10]
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the synthesized compound, offering a final and crucial piece of evidence for its identity.
Experimental Protocol:
The sample was introduced into an electrospray ionization (ESI) mass spectrometer. The analysis was performed in positive ion mode.
Data Comparison:
| Ion | Expected m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 152.0657 | 152.0655 | The observed mass corresponds to the protonated molecule of this compound (C₈H₉NO₂), confirming the molecular formula.[11][12] |
Insight: The high-resolution mass spectrometry data provides an exact mass that is consistent with the elemental composition of the target molecule, leaving little doubt as to its identity. The observed mass is within the acceptable error range for the instrument.
Conclusion: A Self-Validating Structural Assignment
The convergence of data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating confirmation of the structure of the synthesized this compound. Each technique offers a unique and complementary perspective, and together they form a robust analytical package that meets the rigorous standards of modern chemical research. The chosen synthetic route, coupled with this thorough validation process, ensures a high-purity final product suitable for downstream applications in drug discovery and development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sincerechemical.com [sincerechemical.com]
- 12. This compound | C8H9NO2 | CID 44558093 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Pyridine Derivatives
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The precise characterization of these molecules is paramount in research and development, ensuring purity, confirming structure, and understanding reactivity. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique window into the molecular structure and electronic properties of these compounds. This guide offers a comparative analysis of various spectroscopic methods for the characterization of pyridine derivatives, supported by experimental data and protocols to aid researchers in their analytical endeavors.
The position and nature of substituents on the pyridine ring significantly influence its spectroscopic properties.[1] Understanding these effects is crucial for the accurate interpretation of spectra and the successful identification of novel compounds. This guide will delve into the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) as applied to the analysis of pyridine derivatives.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For pyridine and its derivatives, the absorption bands in the UV-Vis region are attributed to π → π* and n → π* transitions of the aromatic system.[2] The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.
Substituent Effects on λmax
The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum.[3] Electron-donating groups (EDGs) such as amino (-NH2) and hydroxyl (-OH) groups tend to cause a bathochromic shift (shift to longer wavelengths) of the λmax, while electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) typically result in a hypsochromic shift (shift to shorter wavelengths). The solvent polarity can also influence the λmax, with polar solvents often causing shifts in the absorption bands.[4]
For instance, pyridine in an acidic mobile phase exhibits absorption maxima at 202 nm and 254 nm.[5] The interaction of pyridine with different acid sites can be monitored by changes in its electronic properties, making UV-Vis spectroscopy a useful tool for studying the acidic properties of solid catalysts.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the pyridine derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) with a known concentration.[3]
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a relevant wavelength range (typically 200-400 nm for pyridine derivatives).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of pyridine derivatives provides characteristic bands corresponding to C-H, C=C, C=N, and C-N stretching and bending vibrations.
The C-H stretching vibrations of the pyridine ring are typically observed in the 3000-3200 cm⁻¹ region.[7] The position of substituents on the pyridine nucleus can affect the intensities and positions of some of these bands.[1] For example, the formation of complexes, such as with iodine, can also lead to noticeable changes in the IR spectrum.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid pyridine derivative directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Measurement: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands and correlate them with specific functional groups and vibrational modes of the pyridine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[3] Both ¹H and ¹³C NMR are routinely used for the characterization of pyridine derivatives.
¹H NMR Spectroscopy
The chemical shifts, multiplicities (splitting patterns), and coupling constants of the protons on the pyridine ring are highly informative. The electron-withdrawing nature of the nitrogen atom deshields the α-protons (at C2 and C6), causing them to resonate at a lower field (higher ppm) compared to the β- (at C3 and C5) and γ-protons (at C4). Substituents on the ring will further influence these chemical shifts. For example, the substitution of a pyridine hydrogen with a methyl group generally causes an upfield displacement of the chemical shift.[8]
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the nature of any substituents. The α-carbons typically appear at the lowest field, followed by the γ- and β-carbons. Computational methods are often used to predict and help assign ¹³C NMR chemical shifts for substituted pyridines.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the pyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.[3]
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), multiplicities, and coupling constants to assign the signals and elucidate the molecular structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[10] The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.
Under electron ionization (EI), pyridine derivatives typically show a prominent molecular ion peak (M⁺). The fragmentation of pyridine can proceed through the loss of HCN or HNC, leading to the formation of a C₄H₄⁺˙ ion.[11] The fragmentation pathways can be influenced by the nature and position of substituents. For instance, some phenylazoxypyridine-N-oxides exhibit prominent fragment ions corresponding to [M - C₆H₅N]⁺.[12]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the pyridine derivative in a volatile solvent (e.g., methanol, dichloromethane).[13]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[13]
-
GC Separation: Inject the sample into the GC to separate the components of the mixture.
-
Mass Analysis: As each compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The mass analyzer separates the ions based on their m/z ratio.[13]
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and deduce the structure.[13]
Comparative Data Summary
The following table summarizes typical spectroscopic data for a selection of simple pyridine derivatives to illustrate the influence of substituents.
| Derivative | λmax (nm) | Key IR Bands (cm⁻¹) | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Key MS Fragments (m/z) |
| Pyridine | 251, 257, 263 | 3080-3020 (C-H), 1580, 1480, 1440 (C=C, C=N) | ~8.6 (α-H), ~7.3 (β-H), ~7.7 (γ-H) | ~150 (α-C), ~124 (β-C), ~136 (γ-C) | 79 (M⁺), 52 (M⁺ - HCN) |
| 2-Aminopyridine | 235, 298 | 3450, 3300 (N-H), 1620 (N-H bend) | ~7.9 (H6), ~6.5 (H3), ~7.3 (H4), ~6.4 (H5) | ~160 (C2), ~108 (C3), ~138 (C4), ~113 (C5), ~148 (C6) | 94 (M⁺), 67 (M⁺ - HCN) |
| 3-Nitropyridine | 260 | 1530, 1350 (NO₂) | ~9.4 (H2), ~8.8 (H4), ~7.6 (H5), ~8.9 (H6) | ~145 (C2), ~152 (C3), ~133 (C4), ~124 (C5), ~149 (C6) | 124 (M⁺), 94 (M⁺ - NO), 78 (M⁺ - NO₂) |
| 4-Picoline | 255 | 2920 (C-H stretch of CH₃) | ~8.4 (α-H), ~7.1 (β-H), 2.3 (CH₃) | ~149 (α-C), ~124 (β-C), ~147 (C4), ~21 (CH₃) | 93 (M⁺), 92 (M⁺ - H), 66 (M⁺ - HCN) |
Note: Spectroscopic data can vary depending on the solvent and experimental conditions.
Visualizing Spectroscopic Workflows
A systematic approach is essential for the comprehensive analysis of pyridine derivatives. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the spectroscopic analysis of pyridine derivatives.
Conclusion
The spectroscopic comparison of pyridine derivatives requires a multi-faceted approach, integrating data from various techniques to build a complete picture of the molecule's identity and structure. UV-Vis, IR, NMR, and Mass Spectrometry each provide critical pieces of the puzzle. By understanding the principles behind each technique and the influence of substituents on the resulting spectra, researchers can confidently characterize these important heterocyclic compounds. This guide provides a foundational framework and practical protocols to assist scientists in navigating the spectroscopic analysis of pyridine derivatives.
References
- 1. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Bioactivity Screening of Novel Dimethylpyridine Compounds
Introduction: The Therapeutic Potential of the Dimethylpyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its substituted derivatives, particularly dimethylpyridines (lutidines), have garnered significant interest due to their diverse and potent biological activities. Researchers have successfully synthesized and screened dimethylpyridine-based compounds, revealing promising anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds often exhibit favorable pharmacokinetic profiles, making them attractive candidates for further development.[4][5] This guide provides a comparative analysis of robust screening strategies to efficiently identify and characterize the bioactivity of novel dimethylpyridine libraries, ensuring that promising lead compounds are advanced with confidence.
Strategic Decision: Target-Centric vs. Phenotypic Screening
The first critical decision in any screening campaign is the overarching strategy. This choice dictates the experimental workflow and the nature of the initial "hits."
-
Target-Centric Screening: This hypothesis-driven approach involves testing compounds against a specific, validated biological target, such as an enzyme (e.g., Cyclooxygenase-2, PIM-1 Kinase) or a receptor.[4][6] It is highly efficient for lead optimization when the mechanism of a disease is well understood.
-
Phenotypic Screening: This approach is agnostic to the specific molecular target. Instead, it measures the effect of a compound on the overall phenotype of a cell or organism (e.g., cell death, inhibition of bacterial growth).[7] This strategy is powerful for discovering compounds with novel mechanisms of action.
Scientist's Insight: For a novel library of dimethylpyridines with an unknown mechanism, a phenotypic primary screen is often the most logical starting point. It casts a wider net and can uncover unexpected activities. Hits from this screen can then be funneled into target-centric assays to elucidate their mechanism of action (MOA).
The High-Throughput Screening (HTS) Cascade: From Library to Lead
High-throughput screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of thousands of compounds.[8][9] A well-designed HTS workflow is a multi-stage funnel designed to eliminate false positives and enrich for genuine, potent hits.[10][11]
Caption: A typical high-throughput screening (HTS) workflow.
Part 1: Anticancer Bioactivity Screening
A significant body of research points to the anticancer potential of dimethylpyridine derivatives.[5][6][12] Screening for anticancer activity typically begins with assessing a compound's ability to reduce the viability of cancer cell lines.
Primary Screen: Comparing Cell Viability Assays
The initial goal is to identify compounds that are cytotoxic to cancer cells. Several robust HTS-compatible methods exist, each with distinct principles.
| Assay | Principle | Throughput | Endpoint | Pros | Cons |
| MTT Assay | Enzymatic reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product.[13][14] | High | Colorimetric | Inexpensive, well-established. | Requires a solubilization step; can be affected by compounds that alter cellular metabolism.[15][16] |
| MTS/XTT Assay | Similar to MTT, but produces a water-soluble formazan, eliminating the solubilization step.[15] | High | Colorimetric | Simpler workflow than MTT. | Reagents can be more expensive. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction. | High | Luminescent | Highly sensitive, rapid "add-mix-measure" protocol. | More expensive; signal can be affected by compounds interfering with luciferase. |
Scientist's Insight: The MTT assay is a cost-effective and reliable workhorse for primary screening.[16][17] Its endpoint, a measure of metabolic activity, is a strong proxy for cell viability.[14] While newer assays offer simpler workflows, the MTT's robustness and extensive validation in literature make it an excellent choice for initial hit identification.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for screening in a 96-well plate format.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the dimethylpyridine compounds. Add 10 µL of each compound dilution to the respective wells. Include vehicle-only (e.g., DMSO) controls and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[13][15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values (the concentration at which 50% of cell viability is inhibited) for the active compounds.
Secondary Screen: Elucidating the Mechanism of Cell Death
Once cytotoxic "hits" are confirmed with IC₅₀ values, the next step is to determine how they are killing the cancer cells. A primary question is whether the compounds induce apoptosis (programmed cell death), a desirable trait for anticancer drugs.
Caption: Comparison of key apoptosis assay endpoints.
Comparison of Apoptosis Assays:
-
Annexin V/PI Staining: This is a gold-standard flow cytometry-based assay.[18] Annexin V binds to phosphatidylserine (PS), a lipid that flips to the outer membrane leaflet during early apoptosis.[19][20] Propidium Iodide (PI) is a DNA dye that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.[21] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are proteases that execute apoptosis. Assays for "executioner" caspases like caspase-3 and caspase-7 are particularly informative.[22][23] HTS-compatible formats, such as the Caspase-Glo® 3/7 assay, use a luminogenic substrate that produces light when cleaved by active caspases.[22] This provides a direct, quantitative measure of apoptotic pathway activation.
Scientist's Insight: For confirming an apoptotic mechanism, the Caspase-Glo® 3/7 assay is an excellent secondary screen due to its high sensitivity, simple "add-mix-measure" format, and scalability.[22] It provides a clear, functional readout that directly implicates the core apoptotic machinery. A positive result strongly suggests the compound is an apoptosis inducer.
Part 2: Antimicrobial Bioactivity Screening
The search for novel antimicrobial compounds is a global health priority, and pyridine derivatives have shown promise in this area.[1][24] Screening for antimicrobial activity involves testing compounds for their ability to inhibit the growth of pathogenic bacteria.
Primary Screen: Broth Microdilution Method
The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[25]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture Preparation: Grow a culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Inoculum Standardization: Dilute the bacterial culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the dimethylpyridine compounds in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Scientist's Insight: This method is highly reproducible and provides quantitative data (the MIC value), making it superior to agar diffusion methods for primary screening of a compound library.[25] It is also amenable to automation for higher throughput.[26]
Part 3: Anti-inflammatory Bioactivity Screening
Chronic inflammation is implicated in numerous diseases, and many pyridine derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[27][28][29]
Primary Screen: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
A common cell-based phenotypic screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[30] LPS is a component of gram-negative bacteria that triggers a strong inflammatory response, including the production of NO.
Detailed Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the dimethylpyridine compounds for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells alone (negative control). Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite (a stable breakdown product of NO) to form a purple azo compound.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage inhibition of NO production by the compounds.
Scientist's Insight: Before concluding that a compound has anti-inflammatory activity, it is crucial to perform a cytotoxicity test (e.g., MTT assay) on the RAW 264.7 cells in parallel.[30] A reduction in NO could simply be due to the compound killing the cells, rather than a specific anti-inflammatory effect. True hits will inhibit NO production at non-toxic concentrations.
Conclusion and Forward Path
This guide outlines a strategic, multi-tiered approach to screening novel dimethylpyridine compounds for anticancer, antimicrobial, and anti-inflammatory activities. By employing robust, well-validated primary assays like MTT, broth microdilution, and the Griess assay, researchers can efficiently identify initial hits from large libraries. Subsequent secondary, mechanism-of-action assays, such as caspase activity measurements, provide the deeper biological insights necessary to validate these hits and justify their advancement into the lead optimization phase of the drug discovery pipeline.[10][31] This structured and comparative approach maximizes the probability of discovering novel, potent, and therapeutically valuable dimethylpyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. clyte.tech [clyte.tech]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. biologi.ub.ac.id [biologi.ub.ac.id]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 23. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies | MDPI [mdpi.com]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. azolifesciences.com [azolifesciences.com]
- 27. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. pharmasalmanac.com [pharmasalmanac.com]
A Comparative Guide to Cross-Coupling Methods for Substituted Pyridine Synthesis
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is a topic of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent cross-coupling methodologies for accessing this critical structural motif, offering insights into their mechanisms, applications, and practical considerations to aid in the selection of the optimal synthetic strategy.
Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit for Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the functionalization of pyridines is no exception. Among the various transition metals, palladium has emerged as the most versatile and widely used catalyst for these transformations.[1] This guide will focus on the "big five" palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation on the pyridine ring: Suzuki-Miyaura, Negishi, Stille, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to its operational simplicity, the commercial availability and stability of its organoboron reagents, and its tolerance of a wide range of functional groups.[1] The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison and Experimental Data
The Suzuki-Miyaura coupling is highly effective for the synthesis of aryl- and heteroaryl-substituted pyridines. Below is a table summarizing typical reaction conditions and yields.
| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [1] |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 | [4] |
| 3 | 4-Iodopyridine | 2-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 80 | 6 | 92 | [5] |
Advantages:
-
Wide functional group tolerance.[1]
-
Commercially available and stable organoboron reagents.
-
Generally mild reaction conditions.
Disadvantages:
-
The presence of a base can be problematic for base-sensitive substrates.
-
Protodeboronation can be a side reaction, especially with electron-rich or sterically hindered boronic acids.[6]
Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling reactions. This high reactivity allows for the coupling of a broad range of substrates, including those that are challenging for other methods.[7]
Mechanism of the Negishi Coupling
The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with an organozinc reagent, and reductive elimination.[8]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Performance Comparison and Experimental Data
The Negishi coupling is particularly advantageous for the synthesis of complex substituted pyridines due to its excellent functional group tolerance.
| Entry | Halopyridine | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 96 | [9] |
| 2 | 3-Iodopyridine | Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | 25 | 4 | 85 | [10] |
| 3 | 2-Chloropyridine | 4-Acetylphenylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | THF | 80 | 18 | 91 | [10] |
Advantages:
-
High reactivity of organozinc reagents.[7]
-
Excellent functional group tolerance, including esters, ketones, and nitriles.[6]
-
Mild reaction conditions.[9]
Disadvantages:
-
Organozinc reagents are often prepared in situ and can be sensitive to air and moisture.[7]
Stille Coupling: Versatility with Organostannanes
The Stille coupling employs organostannane reagents and is known for its versatility and the stability of the organotin compounds.[11] However, the toxicity of organotin reagents and byproducts is a significant drawback.[11]
Mechanism of the Stille Coupling
The catalytic cycle of the Stille coupling follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.[12]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Performance Comparison and Experimental Data
The Stille coupling is a reliable method for the synthesis of a wide variety of substituted pyridines.
| Entry | Halopyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 89 |[13] | | 2 | 3-Iodopyridine | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | 8 | 93 |[14] | | 3 | 4-Chloropyridine | 2-Furyltributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | - | Dioxane | 100 | 24 | 78 |[14] |
Advantages:
-
Organostannanes are generally stable and can be purified by chromatography.[12]
-
Tolerates a wide range of functional groups.[13]
Disadvantages:
-
Toxicity of organotin compounds and their byproducts is a major concern.[11]
-
Removal of tin byproducts can be challenging.
Sonogashira Coupling: A Gateway to Alkynylpyridines
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted pyridines. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15]
Mechanism of the Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Performance Comparison and Experimental Data
The Sonogashira coupling is highly efficient for the synthesis of a diverse range of alkynylpyridines.
| Entry | Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 94 |[17] | | 2 | 3-Iodopyridine | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 25 | 4 | 91 |[18] | | 3 | 4-Chloropyridine | Trimethylsilylacetylene | Pd₂(dba)₃ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 82 |[1] |
Advantages:
Disadvantages:
-
The use of a copper co-catalyst can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling).[16]
-
Sensitive to oxygen, often requiring an inert atmosphere.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of aminopyridines.[19] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[20]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance Comparison and Experimental Data
The Buchwald-Hartwig amination is highly effective for the synthesis of N-aryl and N-heteroaryl pyridines.
| Entry | Halopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 18 | 92 |[19] | | 2 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 89 |[20] | | 3 | 4-Chloropyridine | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |[21] |
Advantages:
-
Broad substrate scope, including primary and secondary amines.[19]
-
High functional group tolerance.
Disadvantages:
-
Requires a strong base, which may not be compatible with all substrates.[20]
-
The choice of ligand is crucial for achieving high yields and can require optimization.
Comparison of Methods and Guidance for Selection
Choosing the appropriate cross-coupling method depends on several factors, including the desired bond to be formed, the nature of the starting materials, and the functional groups present in the molecule.
Summary Table of Cross-Coupling Methods
| Method | Bond Formed | Nucleophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | C-C | Organoboron | Stable reagents, mild conditions, broad scope | Base required, potential for protodeboronation |
| Negishi | C-C | Organozinc | High reactivity, excellent functional group tolerance | Air/moisture sensitive reagents |
| Stille | C-C | Organostannane | Stable reagents, versatile | Toxic tin reagents and byproducts |
| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | Mild conditions, high yields for alkynes | Copper co-catalyst can cause homocoupling |
| Buchwald-Hartwig | C-N | Amine | Broad amine scope, high functional group tolerance | Strong base required, ligand optimization needed |
Decision Tree for Method Selection
Caption: Decision tree for selecting a cross-coupling method for pyridine synthesis.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Synthesis of 2-Phenylpyridine:
To a solution of 2-bromopyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylpyridine.
Representative Protocol for Negishi Coupling
Synthesis of 3-(4-Methoxyphenyl)pyridine:
To a solution of 4-bromoanisole (1.1 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. After stirring for 30 minutes, a solution of zinc chloride (1.2 mmol) in THF (2 mL) is added, and the mixture is allowed to warm to room temperature over 1 hour. In a separate flask, 3-iodopyridine (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous THF (5 mL). The freshly prepared organozinc solution is then added to this mixture, and the reaction is stirred at 65 °C for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Conclusion
The cross-coupling methodologies discussed in this guide represent a powerful and versatile arsenal for the synthesis of substituted pyridines. Each method possesses its own unique set of advantages and disadvantages, and the optimal choice will depend on the specific synthetic target and the available starting materials. By understanding the underlying mechanisms and practical considerations of these reactions, researchers can make informed decisions to efficiently access the diverse and valuable class of substituted pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,5-Dimethylpyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,5-Dimethylpyridine-4-carboxylic Acid
This compound, also known as 3,5-dimethylisonicotinic acid, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of considerable interest in medicinal and process chemistry. This guide will compare four principal synthetic strategies: the venerable Hantzsch Pyridine Synthesis, direct oxidation of 3,5-lutidine, hydrolysis of 4-cyano-3,5-dimethylpyridine, and the carboxylation of a Grignard reagent.
Method 1: The Hantzsch Pyridine Synthesis: A Classic Route to the Pyridine Core
First reported by Arthur Hantzsch in 1881, this multi-component reaction remains a robust and versatile method for constructing the pyridine ring.[1][2] The synthesis proceeds in a stepwise fashion, culminating in the formation of a dihydropyridine intermediate, which is subsequently oxidized and hydrolyzed to yield the target carboxylic acid.
Mechanistic Rationale
The elegance of the Hantzsch synthesis lies in its convergence of simple starting materials—an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate)—to assemble a complex heterocyclic core.[3] The reaction cascade involves a series of well-understood organic transformations: a Knoevenagel condensation, a Michael addition, and a final cyclization and dehydration. The choice of a β-ketoester with ester groups at the 3- and 5-positions is a strategic decision, as these esters can be readily hydrolyzed to carboxylic acids and subsequently decarboxylated if desired.
dot
Caption: The Hantzsch synthesis pathway to this compound.
Experimental Protocol: A Two-Step Approach
Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [4]
-
In a round-bottom flask, combine acetaldehyde (1 equivalent), two equivalents of ethyl acetoacetate, and ammonium acetate (1.5 equivalents).
-
The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[2]
-
Heat the mixture to reflux for 2-4 hours.
-
Upon cooling, the dihydropyridine product typically precipitates and can be isolated by filtration.
Step 2: Oxidation, Hydrolysis, and Decarboxylation [3]
-
The isolated dihydropyridine is oxidized using a suitable oxidizing agent such as nitric acid or manganese dioxide to form the corresponding pyridine-3,5-dicarboxylate.[2]
-
The resulting diester is then subjected to basic hydrolysis (e.g., using aqueous sodium hydroxide) to yield the dicarboxylic acid salt.
-
Acidification of the salt produces the diacid.
-
Selective decarboxylation at the 5-position is typically achieved by heating the diacid, yielding the final product, this compound.
Method 2: Direct Oxidation of 3,5-Lutidine: A More Direct Approach
A more atom-economical approach involves the direct oxidation of the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine). This method leverages the differential reactivity of the methyl groups on the pyridine ring.
Causality of Experimental Choices
The key to this synthesis is the selective oxidation of one of the methyl groups to a carboxylic acid. While both methyl groups are activated by the pyridine ring, controlling the reaction conditions is crucial to prevent over-oxidation or reaction at the nitrogen atom. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed. The reaction is typically carried out in an aqueous medium, and the temperature is carefully controlled to manage the exothermicity of the reaction and favor the desired product.
dot
Caption: Direct oxidation of 3,5-lutidine to the target carboxylic acid.
Experimental Protocol
-
A solution of 3,5-lutidine is prepared in water.
-
A solution of potassium permanganate is added portion-wise to the lutidine solution, maintaining the temperature between 50-80°C.
-
The reaction mixture is heated for several hours until the purple color of the permanganate disappears.
-
The resulting manganese dioxide precipitate is removed by filtration.
-
The filtrate is concentrated and acidified to precipitate the this compound, which is then collected by filtration and purified by recrystallization.
Method 3: Hydrolysis of 4-Cyano-3,5-dimethylpyridine: A Two-Step Pathway
This method involves the introduction of a cyano group at the 4-position of the 3,5-dimethylpyridine ring, followed by its hydrolysis to the corresponding carboxylic acid. This approach offers a reliable way to introduce the carboxyl functionality at the desired position.
Mechanistic Considerations
The synthesis of the 4-cyanopyridine precursor can be achieved through various methods, including nucleophilic aromatic substitution on a suitable 4-halopyridine or through Sandmeyer-type reactions from a 4-aminopyridine. The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established transformation that can be catalyzed by either acid or base.[5] The choice of acidic or basic conditions depends on the stability of the other functional groups in the molecule.
dot
Caption: Synthesis via cyanation and subsequent hydrolysis.
Experimental Protocol
Step 1: Synthesis of 4-Cyano-3,5-dimethylpyridine
-
Starting from 4-chloro-3,5-dimethylpyridine, a nucleophilic substitution reaction with a cyanide source, such as sodium or potassium cyanide, is performed in a polar aprotic solvent like DMSO or DMF at elevated temperatures.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up by extraction to isolate the 4-cyano-3,5-dimethylpyridine.
Step 2: Hydrolysis to this compound
-
The isolated 4-cyano-3,5-dimethylpyridine is refluxed in an aqueous acidic (e.g., H₂SO₄) or basic (e.g., NaOH) solution.[6]
-
The reaction is monitored until the nitrile is fully converted.
-
If basic hydrolysis is used, the resulting carboxylate salt is acidified to precipitate the carboxylic acid.
-
The crude product is collected by filtration and purified.
Method 4: Carboxylation of a Grignard Reagent: A Carbon-Carbon Bond Forming Strategy
This approach involves the formation of a Grignard reagent from a 4-halo-3,5-dimethylpyridine, which is then reacted with carbon dioxide to introduce the carboxylic acid group. This method is particularly useful for constructing the C-C bond of the carboxyl group.
Rationale Behind the Experimental Design
The formation of the Grignard reagent is a critical step and requires anhydrous conditions to prevent quenching of the highly reactive organomagnesium species. The subsequent carboxylation is achieved by reacting the Grignard reagent with solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution.[7] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. An acidic workup is then necessary to protonate the resulting carboxylate salt.[8]
dot
Caption: Grignard-based synthesis of the target carboxylic acid.
Experimental Protocol
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are activated, typically with a small crystal of iodine.
-
A solution of 4-bromo-3,5-dimethylpyridine in anhydrous THF or diethyl ether is added dropwise to the magnesium to initiate the formation of the Grignard reagent.[9]
-
Once the Grignard reagent is formed, it is added slowly to a slurry of crushed dry ice in anhydrous ether at low temperature (-78 °C).
-
After the addition is complete, the reaction is allowed to warm to room temperature.
-
An acidic workup (e.g., with aqueous HCl) is performed to protonate the carboxylate and dissolve the magnesium salts.
-
The product is extracted into an organic solvent, and the solvent is removed to yield the crude carboxylic acid, which is then purified.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Oxidizing agent, Base | 60-80 (multi-step) | Convergent, builds the core ring, versatile for analogues. | Multi-step, can have moderate overall yield. |
| Direct Oxidation | 3,5-Lutidine | Strong oxidizing agent (e.g., KMnO₄) | 50-70 | Direct, atom-economical. | Potential for over-oxidation, requires careful control. |
| Nitrile Hydrolysis | 4-Halo-3,5-dimethylpyridine | Cyanide source, Acid/Base | 70-90 (two steps) | Reliable, high-yielding hydrolysis step. | Use of toxic cyanide, two-step process. |
| Grignard Carboxylation | 4-Halo-3,5-dimethylpyridine | Magnesium, Carbon Dioxide | 60-85 | Direct C-C bond formation. | Requires strictly anhydrous conditions, sensitive Grignard reagent. |
Conclusion
The choice of the optimal synthetic route for this compound is contingent upon several factors, including the desired scale of production, available starting materials, and the specific requirements for purity and yield.
-
The Hantzsch synthesis is a powerful tool for creating the fundamental pyridine scaffold and is particularly advantageous when a variety of analogues are desired.
-
Direct oxidation of 3,5-lutidine offers the most straightforward and atom-economical pathway, though it may require optimization to control selectivity and yield.
-
The nitrile hydrolysis route provides a reliable and often high-yielding method, albeit with the inherent safety considerations of using cyanide.
-
Grignard carboxylation is an excellent choice for a direct carbon-carbon bond-forming strategy, provided that the necessary anhydrous conditions can be maintained.
By understanding the nuances of each of these synthetic methodologies, researchers can make informed decisions to efficiently and effectively produce this valuable pharmaceutical intermediate.
References
- 1. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Handling of 3,5-Dimethylpyridine-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dimethylpyridine-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, including pyridine derivatives and carboxylic acids, to establish a robust framework for personal protection and waste management. The principles outlined here are designed to empower laboratory personnel to work with confidence and security.
Understanding the Hazard Landscape: Inferences from Structural Analogs
This compound is a substituted pyridine, a class of compounds known for its distinctive and often unpleasant odor.[1] Pyridine and its derivatives can be volatile, and inhalation of their vapors may lead to respiratory irritation, headaches, and dizziness.[1] Skin or eye contact with pyridine-based compounds can cause irritation or more severe chemical burns.[2][3] The carboxylic acid functional group introduces acidic properties, which can also contribute to skin and eye irritation.[2] Given its nature as a solid powder, there is a potential for aerosolization during handling, leading to an inhalation risk.[4]
Core Personal Protective Equipment (PPE) for Routine Handling
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary Barrier | Chemical Splash Goggles | Protects eyes from splashes of solutions and airborne powder.[1][5] Safety glasses with side shields may be acceptable for low-risk operations, but goggles are preferred.[2] |
| Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[6][7] Double-gloving is recommended when handling the pure solid or concentrated solutions. | |
| Laboratory Coat | Protects skin and personal clothing from contamination.[6] | |
| Secondary Barrier | Chemical Fume Hood | All handling of the solid compound and its solutions should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][8] |
| Enhanced Protection | Face Shield | Recommended when there is a risk of a significant splash or energetic reaction.[7][9] |
| Respiratory Protection (e.g., N95 or P100 respirator) | May be necessary if engineering controls like a fume hood are not available or if there is a potential for significant aerosolization of the powder.[4][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for ensuring safety and experimental reproducibility. The following workflow outlines the key steps for safely handling this compound.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and long pants. Prior to handling the chemical, put on chemical splash goggles and nitrile or neoprene gloves.[5][6]
-
Verify Fume Hood Function: Confirm that the chemical fume hood is operational and the sash is at the appropriate height to ensure proper airflow.[1][8]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
2. Handling:
-
Weighing: Carefully weigh the solid this compound in a disposable weigh boat inside the chemical fume hood to prevent the inhalation of any airborne powder.[4]
-
Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Transfer: When transferring solutions, use appropriate glassware and techniques to prevent spills.
3. Cleanup and Disposal:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual chemical.
-
Waste Disposal: Segregate all waste generated. This includes contaminated gloves, weigh boats, and any solutions.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory and wash hands thoroughly.[4]
Disposal Plan: Managing Chemical Waste Responsibly
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.[10][11] All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol
Caption: Waste disposal workflow for this compound.
-
Solid Waste: All solid waste, including contaminated gloves, paper towels, and weigh boats, should be placed in a designated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and properly labeled hazardous waste container.[8] Ensure the container is made of a compatible material, such as glass or high-density polyethylene.[6] Do not mix incompatible waste streams.[13]
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents.[12][13]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[6][12]
-
Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and proper disposal of the hazardous waste.[12] Never pour chemical waste down the drain.[6]
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific excellence.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. mallcom.in [mallcom.in]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. actenviro.com [actenviro.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
